Cyclooctyne-O-NHS ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12-8-9-13(17)15(12)20-14(18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCIPWSNSHGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of Cyclooctyne-O-NHS ester reaction with primary amines?
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical mechanisms, quantitative parameters, and experimental protocols associated with the use of Cyclooctyne-O-NHS esters in bioconjugation. This class of bifunctional reagents is central to modern biochemical modification, enabling the precise, covalent linkage of molecules to proteins, peptides, and other biomolecules through a robust, two-stage process.
Core Reaction Mechanism
The utility of Cyclooctyne-O-NHS esters lies in their dual reactivity, facilitating two distinct and orthogonal chemical transformations. The overall process begins with the stable modification of a biomolecule via the amine-reactive N-hydroxysuccinimide (NHS) ester, followed by a highly selective, catalyst-free "click chemistry" reaction. A common example of a cyclooctyne used in this chemistry is dibenzocyclooctyne (DBCO).
Stage 1: Amine Acylation via NHS Ester
The initial reaction involves the acylation of primary amines (—NH₂) on the target biomolecule, such as the ε-amino group of lysine residues or the N-terminus of a polypeptide chain, by the NHS ester.[1][2][3] This reaction is a classic nucleophilic acyl substitution.[3]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The unprotonated primary amine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.[3]
-
Tetrahedral Intermediate Formation: This attack forms a transient and unstable tetrahedral intermediate.[3]
-
Collapse and Amide Bond Formation: The intermediate collapses, resulting in the elimination of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable and irreversible amide bond.[3]
This reaction is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state for the reaction to proceed.[4] Consequently, the reaction is typically performed in buffers with a pH range of 7.2 to 8.5.[1] At lower pH values, the amine is protonated (—NH₃⁺) and non-nucleophilic, inhibiting the reaction.[2] At higher pH, a competing reaction, the hydrolysis of the NHS ester by water, becomes increasingly rapid, which can reduce conjugation efficiency.[1][4]
Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Once the biomolecule is functionalized with the cyclooctyne moiety, the strained alkyne becomes available for the second stage of the conjugation. This stage is a bioorthogonal, copper-free click chemistry reaction known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]
The reaction mechanism is a [3+2] cycloaddition between the cyclooctyne (a strained alkyne) and an azide (—N₃). The significant ring strain of the cyclooctyne ring (nearly 18 kcal/mol in some cases) provides the driving force for the reaction to proceed rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[6] This reaction is highly specific and forms a stable triazole linkage, covalently bonding the cyclooctyne-modified biomolecule to an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or another biomolecule).[5][7]
Quantitative Reaction Data
The efficiency of the two-stage conjugation process is governed by the kinetics of both the NHS ester acylation and the subsequent SPAAC reaction.
Table 1: pH Dependence of NHS Ester Stability
The primary competing reaction for NHS ester acylation is hydrolysis. The stability of the NHS ester is highly sensitive to pH, as detailed below.
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4–5 hours |
| 8.6 | 4°C | 10 minutes |
| Data sourced from Thermo Fisher Scientific.[1] |
This data underscores the importance of carefully selecting and maintaining the reaction pH to maximize the yield of the desired amine conjugation while minimizing loss of the reagent to hydrolysis.[4]
Table 2: SPAAC Reaction Kinetics
The rate of the SPAAC reaction is dependent on the specific structure of the cyclooctyne. Dibenzocyclooctyne (DBCO, also known as DIBAC) is one of the most common and reactive cyclooctynes used for copper-free click chemistry.
| Cyclooctyne | Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO/DIBAC | Benzyl Azide | 0.3 |
| Kinetic rate measured in organic (co)solvents.[8] |
The relatively fast kinetics of the DBCO-azide reaction allow for efficient conjugation at low concentrations, a critical requirement for many biological applications.[8]
Visualized Mechanisms and Workflows
Reaction Mechanism Overview
The following diagram illustrates the two-stage chemical transformation.
Experimental Workflow
A typical workflow for labeling a protein with a this compound (such as DBCO-NHS ester) and subsequent conjugation to an azide-tagged molecule is depicted below.
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of a protein with a DBCO-NHS ester and the subsequent SPAAC reaction.
Protocol 1: Protein Labeling with DBCO-NHS Ester
This protocol is a general guideline and may require optimization for specific proteins and applications.[9][10][11]
A. Materials and Reagents:
-
Protein of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0)[10]
-
DBCO-NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO)[9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]
-
Desalting spin columns (e.g., 7k MWCO) or size-exclusion chromatography (SEC) system[9][11]
B. Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the desired reaction.[2][10]
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive and will hydrolyze in aqueous solution.[9][10]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the 10 mM DBCO-NHS ester stock solution to the protein solution.[9][10] The final concentration of DMSO should be kept low (ideally below 10-20%) to avoid protein denaturation.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9][10] Longer incubation times may be needed for reactions at lower pH.[12]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any remaining unreacted DBCO-NHS ester. Incubate for an additional 15 minutes at room temperature.[9][10]
-
Purification: Remove excess, unreacted DBCO-NHS ester and the quenching agent using a desalting spin column or SEC.[9] The resulting solution contains the purified DBCO-labeled protein.
Protocol 2: Copper-Free Click Reaction (SPAAC)
A. Materials and Reagents:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
B. Procedure:
-
Reactant Preparation: Prepare the azide-containing molecule in the reaction buffer.
-
SPAAC Reaction: Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5- to 3-fold molar excess of the more abundant reagent is recommended.[10]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature.[10] For sensitive proteins or to slow the reaction, incubation can be performed at 4°C, typically overnight.[11]
-
Final Purification (Optional): Depending on the application and the excess of reagents used, the final conjugate may require purification to remove any unreacted azide-molecule. This can be achieved using methods appropriate for the biomolecule, such as HPLC, SEC, or dialysis.[13]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic properties and characterization of Cyclooctyne-O-NHS ester.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctyne-O-NHS ester (CAS: 1425803-45-7) is a bifunctional crosslinking reagent pivotal in the fields of bioconjugation, proteomics, and therapeutic development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1] Its structure incorporates two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a cyclooctyne.
The NHS ester facilitates covalent bond formation with primary amines, such as the lysine residues on proteins and antibodies, creating a stable amide linkage. The cyclooctyne group enables highly efficient and bioorthogonal copper-free "click chemistry" reactions, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[2] This dual reactivity allows for the precise and modular assembly of complex biomolecular structures.
This technical guide provides an in-depth overview of the spectroscopic properties of this compound, presenting key characterization data in a structured format and outlining detailed experimental protocols for its analysis.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Proper storage is critical; the compound should be stored at -20°C under a nitrogen atmosphere to prevent hydrolysis of the NHS ester.[1][2]
| Property | Value | Reference |
| CAS Number | 1425803-45-7 | [1] |
| Molecular Formula | C₁₄H₁₇NO₅ | [1] |
| Molecular Weight | 279.29 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% - ≥98% | [3][4] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [1] |
| Storage | -20°C, stored under nitrogen | [1][2] |
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity, purity, and integrity of this compound before its use in conjugation reactions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.
| Ion Type | Calculated m/z | Notes |
| [M+H]⁺ | 280.1180 | Protonated molecule, commonly observed in ESI-MS. |
| [M+Na]⁺ | 302.0999 | Sodium adduct, also common in ESI-MS. |
In electron ionization (EI) MS, fragmentation is expected. Key fragmentation patterns for esters include the loss of the alkoxy group (-OR) and cleavage alpha to the carbonyl group.[5][6] The cyclooctyne ring may undergo characteristic fragmentation through cleavage and hydrogen rearrangements.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The following table lists the expected chemical shifts for this compound, typically recorded in a solvent like DMSO-d₆ or CDCl₃.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| NHS Ester Protons | ~2.84 | ~25.6 | A characteristic singlet for the four equivalent protons of the succinimide ring.[8] |
| NHS Ester Carbonyls | - | ~170.1 | Carbonyl carbons of the succinimide ring. |
| Ester Carbonyl | - | ~168.0 | Carbonyl carbon of the acetate ester linkage. |
| -O-CH₂-C=O | ~4.2 - 4.4 | ~65-70 | Methylene protons adjacent to the ester oxygen and carbonyl group. |
| Cyclooctyne Ring | ~1.5 - 2.5 (m), ~4.0-4.5 (m, 1H) | ~20-40 (CH₂), ~70-80 (CH), ~95-105 (C≡C) | Complex multiplets for the aliphatic protons. The propargylic proton (-O-CH-) is shifted downfield. The strained alkyne carbons are characteristic. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) | Intensity / Shape | Notes |
| C-H Stretch (Alkane) | 2840 - 3000 | Medium | Aliphatic C-H bonds of the cyclooctyne ring.[9] |
| C≡C Stretch (Alkyne) | 2100 - 2260 | Weak, Sharp | Characteristic for the strained triple bond. This peak can be weak due to low symmetry.[9][10] |
| C=O Stretch (NHS Ester) | ~1780 & ~1740 | Strong, Sharp | Two distinct peaks are characteristic of the symmetric and asymmetric stretching of the succinimidyl ester carbonyls.[8] |
| C=O Stretch (Ester) | ~1730 - 1750 | Strong, Sharp | Carbonyl of the acetate linker. This may overlap with the NHS ester peaks.[11] |
| C-O Stretch | 1000 - 1300 | Strong | Stretching vibrations from the ester and ether linkages. |
| N-O Stretch (NHS) | ~1640 - 1660 | Medium | Characteristic vibration associated with the NHS moiety.[8][11] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for quantifying the concentration of the NHS ester and monitoring its hydrolysis or reaction with amines.
| Chromophore | λ_max (nm) | Molar Extinction (ε) | Notes |
| N-Hydroxysuccinimide | ~260 | ~8,600 M⁻¹cm⁻¹ (for released NHS) | The NHS group itself has a strong absorbance at 260 nm under basic conditions upon its release, which forms the basis of a reactivity assay.[12] |
| Carbonyl (n→π) | ~270 - 300 | Weak | The C=O groups exhibit a weak n→π transition. |
Experimental Protocols & Workflows
General Sample Preparation & Handling
-
Handling : Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation, which can cause hydrolysis.
-
Storage of Stock Solutions : The compound is highly soluble in dimethyl sulfoxide (DMSO).[1] Prepare stock solutions in anhydrous DMSO. For long-term storage, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Reaction Buffers : For conjugation to proteins, use amine-free buffers (e.g., PBS, HEPES, MES) at a pH of 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy : Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C spectra on a spectrometer (≥400 MHz recommended).
-
Mass Spectrometry : Prepare a dilute solution (e.g., 10-100 µM) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid for positive-ion ESI-MS.
-
FTIR Spectroscopy : Acquire a spectrum of the neat solid compound using an ATR-FTIR (Attenuated Total Reflectance) spectrometer.
Protocol: UV-Vis Assay for NHS Ester Activity
This protocol determines if the NHS ester is active or has been hydrolyzed by measuring the release of NHS in a basic solution.
-
Preparation : Prepare a ~1-2 mg/mL solution of this compound in an amine-free buffer (e.g., 20 mM sodium phosphate, pH 7.0). Prepare a "control" cuvette with buffer only.
-
Initial Reading : Zero the spectrophotometer at 260 nm using the control cuvette. Measure the absorbance of the NHS-ester solution (Abs_initial).
-
Hydrolysis : To 1 mL of the NHS-ester solution, add 50 µL of 1N NaOH. Vortex for 30 seconds to rapidly hydrolyze the ester.
-
Final Reading : Within one minute, measure the absorbance of the base-hydrolyzed solution at 260 nm (Abs_final).
-
Interpretation : If the reagent is active, Abs_final will be significantly greater than Abs_initial , indicating the release of the NHS chromophore.[12] If the absorbance does not increase, the reagent is likely already hydrolyzed.
Application Workflow and Reaction Mechanism
This compound is used in a two-step conjugation process. First, the NHS ester reacts with an amine. Second, the cyclooctyne reacts with an azide.
Reaction Mechanism
The diagram below illustrates the sequential reactions. The first is the acylation of a primary amine. The second is the strain-promoted alkyne-azide cycloaddition (SPAAC).
General Experimental Workflow for ADC Synthesis
The following diagram outlines a typical workflow for creating an antibody-drug conjugate (ADC) using this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. yeasen.com [yeasen.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.14 [people.whitman.edu]
- 7. english.gyig.cas.cn [english.gyig.cas.cn]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. instanano.com [instanano.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Cyclooctyne-O-NHS Ester: Structure, Functionality, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclooctyne-O-NHS ester, a bifunctional crosslinking reagent pivotal in the field of bioconjugation and drug development. We will delve into its molecular structure, the distinct roles of its functional groups, and the key chemical reactions it facilitates. This document will further present quantitative data on its reactivity and stability, detailed experimental protocols for its use, and visual diagrams to elucidate its reaction pathways and experimental workflows.
Core Structure and Functional Groups
This compound is a molecule designed with two primary reactive moieties, enabling a two-step conjugation strategy. Its structure consists of a strained cyclooctyne ring and an N-hydroxysuccinimidyl (NHS) ester, often connected by a linker arm, such as a polyethylene glycol (PEG) chain in some variants.
The two key functional groups are:
-
Cyclooctyne: This eight-membered ring contains a highly strained internal alkyne. This strain is the driving force for its participation in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction. SPAAC is notable for its high efficiency and bioorthogonality, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes. The reaction forms a stable triazole linkage.
-
N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that readily undergoes nucleophilic attack by primary amines, such as the side chain of lysine residues found on the surface of proteins and antibodies.[1] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] The efficiency of this reaction is highly dependent on pH.[2]
Variants of this molecule, such as Cyclooctyne-O-amido-PEG2-NHS ester, incorporate a PEG linker to enhance solubility in aqueous buffers and reduce steric hindrance during conjugation.[3]
Quantitative Data
The utility of this compound in bioconjugation is underpinned by the kinetics of its constituent reactive groups and its stability under various conditions.
Table 1: Second-Order Rate Constants for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of Various Cyclooctynes with Benzyl Azide
| Cyclooctyne Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) | 0.14 | [4] |
| Dibenzocyclooctyne (DIBO) | 0.17 | [4] |
| Dibenzoazacyclooctyne (DIBAC/DBCO) | 0.31 | [4] |
| Difluorinated cyclooctyne (DIFO) | 0.076 | [4] |
| Fluor[11+1]CPP | 4.7 x 10⁻³ | [5] |
| m[9+1]CPP | 9.6 x 10⁻³ | [5] |
Note: Reaction rates are influenced by the specific azide, solvent, and temperature.
Table 2: Hydrolysis Half-life of N-Hydroxysuccinimide (NHS) Esters
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1][6] |
| 8.6 | 4 | 10 minutes | [6] |
Table 3: Solubility of a this compound Variant
| Solvent System | Solubility | Reference(s) |
| DMSO | ≥ 100 mg/mL (358.05 mM) | [7] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 6.25 mg/mL (22.38 mM) | [8] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (17.90 mM) | [8] |
| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (17.90 mM) | [8] |
Reaction Mechanisms and Signaling Pathways
The dual functionality of this compound allows for a sequential two-step bioconjugation process. First, the NHS ester is used to attach the cyclooctyne moiety to a biomolecule of interest. Subsequently, the cyclooctyne-functionalized biomolecule can be reacted with an azide-containing molecule via SPAAC.
Caption: Two-step bioconjugation using this compound.
Experimental Protocols
Protocol for Labeling a Protein with this compound
This protocol is a general guideline for the covalent attachment of a cyclooctyne moiety to a protein, such as an antibody, using a this compound.
Materials:
-
Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).
Procedure:
-
Protein Preparation:
-
If the protein solution contains amine-containing stabilizers (e.g., Tris, glycine, BSA), they must be removed. This can be achieved by buffer exchange into the Reaction Buffer using a desalting column.
-
Adjust the protein concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
NHS Ester Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mg/mL stock solution of the this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction solution by pipetting.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes on ice.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted this compound and the quenching agent using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay).
-
The degree of labeling (DOL), which is the average number of cyclooctyne molecules per protein, can be determined if the cyclooctyne has a unique absorbance or by using mass spectrometry.
-
Store the purified cyclooctyne-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Caption: Experimental workflow for protein labeling.
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the reaction of a cyclooctyne-labeled biomolecule with an azide-functionalized molecule.
Materials:
-
Purified cyclooctyne-labeled biomolecule.
-
Azide-functionalized molecule (e.g., drug, imaging agent).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
In a reaction vessel, combine the cyclooctyne-labeled biomolecule and the azide-functionalized molecule. A slight molar excess (1.5-3 fold) of the azide-containing molecule is often used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
-
Purification (if necessary):
-
If the azide-functionalized molecule was used in a significant excess or if its removal is required for downstream applications, purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the final conjugate to confirm successful ligation. This can be done using techniques such as SDS-PAGE, mass spectrometry, or functional assays specific to the conjugated molecules.
-
This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, optimization of the provided protocols may be necessary.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyclooctyne-O-amido-PEG2-NHS ester | C21H30N2O8 | CID 129896978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Chemistry and Application of N-hydroxysuccinimide Esters in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules with high efficiency and specificity.[] Their reactivity towards primary amino groups under mild aqueous conditions has made them indispensable tools in research, diagnostics, and the development of therapeutics, including antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical properties of NHS esters, detailed experimental protocols, and troubleshooting strategies to empower researchers in their bioconjugation endeavors.
Core Principles of NHS Ester Reactivity
The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution.[] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form a stable, irreversible amide bond.[]
The efficiency of this conjugation is primarily dictated by the competition between two key reactions:
-
Aminolysis: The desired reaction where the NHS ester reacts with a primary amine on the biomolecule.
-
Hydrolysis: A competing reaction where the NHS ester reacts with water, rendering it inactive for conjugation.[2][3]
The interplay between these two reactions is heavily influenced by the reaction conditions, most critically, the pH.
The Critical Role of pH
The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry.[2][4] It directly influences both the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[4]
-
Amine Reactivity: Primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, are the primary targets for NHS esters.[4] The reactive species is the deprotonated amine (-NH₂). At a pH below the pKa of the amine (for lysine, the pKa is typically around 10.5), the amine group is predominantly protonated (-NH₃⁺) and non-nucleophilic, significantly slowing down the reaction rate.[4] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.[4]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, and the rate of this competing reaction increases significantly with higher pH.[3][4] This degradation of the NHS ester reduces the overall yield of the desired bioconjugate.[4]
Therefore, the optimal pH for NHS ester coupling is a compromise, typically between pH 7.2 and 8.5 , which maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[3][5]
Quantitative Data on NHS Ester Properties
The stability and reactivity of NHS esters are quantifiable, providing a basis for optimizing conjugation reactions.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [3] |
| 8.6 | 4 | 10 minutes | [3] |
| 7.0 | Room Temperature | ~7 hours | [6] |
| 9.0 | Room Temperature | Minutes | [6] |
| 8.0 | Room Temperature | 125 - 210 minutes | [7][8] |
| 8.5 | Room Temperature | 130 - 180 minutes | [7][8] |
| 9.0 | Room Temperature | 110 - 125 minutes | [7][8] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[5]
Table 2: Relative Reaction Rates of Aminolysis vs. Hydrolysis
| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis |
| 7.0 | Moderate | Low |
| 8.0 | High | Moderate |
| 9.0 | Very High | High |
This table illustrates the general trend that while hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated within the optimal range, leading to a higher conjugate yield.[4]
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin).
Materials:
-
Protein of interest (free of amine-containing stabilizers like Tris or glycine)[9]
-
NHS ester reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[10][11]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine[2][3]
-
Purification column (e.g., size-exclusion chromatography)[2][10]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[10] If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or desalting column.[9]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[10][12]
-
Perform the Conjugation Reaction:
-
Calculate the required amount of NHS ester. A molar excess of 8-10 fold over the protein is a common starting point for mono-labeling.[10][12]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[10]
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[10][12]
-
-
Quench the Reaction: Add the quenching reagent to the reaction mixture to consume any unreacted NHS ester.[3]
-
Purify the Conjugate: Remove excess, unreacted label and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.[10][12]
Protocol 2: Determining the Reactivity of an NHS Ester Reagent
This protocol allows for a qualitative assessment of the activity of an NHS ester reagent, which can degrade over time due to hydrolysis.[6][13]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)[6]
-
0.5-1.0 N NaOH[6]
-
Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer.[6]
-
Immediately measure the absorbance of the solution at 260 nm.[6]
-
Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution and vortex for 30 seconds to induce rapid hydrolysis.[6]
-
Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.[6]
-
Interpretation: A significant increase in absorbance after base hydrolysis indicates that the NHS ester was active, as the hydrolysis releases the NHS leaving group which absorbs at this wavelength.[6][13]
Visualizing the Bioconjugation Workflow and Troubleshooting
To aid in the practical application of NHS ester chemistry, the following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.
Caption: A general experimental workflow for bioconjugation using NHS esters.
Caption: A logical workflow for troubleshooting low labeling efficiency in NHS ester reactions.
Potential Side Reactions and Considerations
While NHS esters are highly selective for primary amines, side reactions can occur, particularly under non-optimal conditions.[14]
-
Reaction with other nucleophiles: At higher pH or when primary amines are not readily accessible, NHS esters can react with other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[14][15] The resulting esters and thioesters are generally less stable than the amide bond formed with primary amines.[15]
-
Solvent Effects: Many non-sulfonated NHS esters have poor water solubility and must be dissolved in an organic solvent like DMSO or DMF.[3] It is crucial to use high-quality, anhydrous solvents, as water will promote hydrolysis and impurities in DMF (like dimethylamine) can react with the NHS ester.[10]
-
Buffer Compatibility: Buffers containing primary amines, such as Tris and glycine, are incompatible with NHS ester reactions as they will compete for reaction with the ester, reducing the labeling efficiency of the target biomolecule.[3][5]
Conclusion
N-hydroxysuccinimide esters are powerful and versatile reagents for bioconjugation. A thorough understanding of their chemical properties, particularly the critical role of pH in balancing aminolysis and hydrolysis, is paramount for successful and reproducible conjugation. By following well-defined experimental protocols and employing a systematic approach to troubleshooting, researchers can effectively harness the power of NHS ester chemistry to advance their scientific and therapeutic objectives.
References
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. interchim.fr [interchim.fr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to Protein Labeling with Cyclooctyne-O-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for labeling proteins using Cyclooctyne-O-NHS ester. This bifunctional linker is instrumental in advanced bioconjugation strategies, enabling a two-step approach where a protein is first modified with a cyclooctyne moiety, which can then be selectively coupled to a molecule of interest via "click chemistry."
Core Principles of this compound Labeling
The labeling strategy is predicated on two distinct chemical reactions: the N-hydroxysuccinimidyl (NHS) ester-mediated acylation of primary amines on the protein, followed by the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.
1.1. Amine-Reactive NHS Ester Chemistry
The this compound reagent contains an NHS ester functional group that readily reacts with nucleophilic primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of the protein.[1][2][3] This reaction forms a stable, covalent amide bond, effectively tethering the cyclooctyne group to the protein.[1][2] The reaction is highly pH-dependent, with optimal labeling occurring in the slightly alkaline range of pH 7.2 to 8.5.[4][5] At lower pH, the protonated amines are less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[4][5]
1.2. Bioorthogonal Cyclooctyne Chemistry
The cyclooctyne moiety introduced onto the protein is a strained alkyne that can undergo a highly efficient and selective reaction with an azide- or tetrazine-functionalized molecule in a process known as strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder reaction with tetrazines, respectively.[6][7] These "click" reactions are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without interfering with native biological processes.[8] This allows for the specific attachment of a wide range of molecules, such as fluorophores, biotin, or drug molecules, to the cyclooctyne-labeled protein.
Quantitative Data for Optimal Labeling
Achieving the desired degree of labeling (DOL) is critical for downstream applications. A low DOL may result in a weak signal, while an excessively high DOL can lead to protein aggregation or loss of function.[5] The following tables provide key parameters to guide the optimization of your labeling protocol.
Table 1: Recommended Molar Excess of this compound
| Protein Concentration | Recommended Molar Excess (Ester:Protein) | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentration drives the reaction forward, requiring a lower excess of the labeling reagent.[5] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for labeling antibodies and other proteins.[5] |
| < 1 mg/mL | 20-50 fold | A higher molar excess is necessary to compensate for the slower reaction kinetics at lower protein concentrations.[5] |
Table 2: Influence of pH on NHS Ester Reaction
| pH | Reaction with Primary Amines | NHS Ester Hydrolysis (Side Reaction) | Recommendation |
| < 7.0 | Slow / Inefficient | Slow | Not recommended due to low labeling efficiency. |
| 7.2 - 8.5 | Efficient | Moderate | Optimal range for efficient labeling. [4][5] |
| > 8.5 | Very Fast | Fast | Increased risk of NHS ester hydrolysis, which can significantly reduce labeling efficiency.[1][4] |
Table 3: Common Buffers for NHS Ester Labeling
| Buffer | Recommendation | Notes |
| Phosphate Buffered Saline (PBS) | Recommended | pH is typically around 7.4, which provides a good balance between amine reactivity and NHS ester stability.[3] |
| Sodium Bicarbonate Buffer (0.1 M) | Recommended | Can be easily prepared at the optimal pH range of 8.0-8.5.[3][4] |
| Borate Buffer | Recommended | A suitable alternative to bicarbonate buffer.[1] |
| Tris Buffer | Not Recommended | Contains primary amines that will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[5][9] |
| Glycine Buffer | Not Recommended | Contains primary amines that will compete with the protein for reaction with the NHS ester.[5][9] |
Visualizing the Process: Diagrams
3.1. Chemical Reaction Mechanism
Caption: Reaction of a protein's primary amine with this compound.
3.2. Experimental Workflow
Caption: General experimental workflow for labeling proteins.
3.3. Two-Step Bioconjugation Strategy
Caption: The two-step logic of cyclooctyne labeling and subsequent bioorthogonal conjugation.
Detailed Experimental Protocols
This section provides a detailed, generalized protocol for labeling a protein with this compound.
4.1. Materials
-
Protein of interest (purified, in an amine-free buffer)
-
This compound (e.g., with a PEG spacer)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3, or Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Desalting spin columns or dialysis cassettes for purification
4.2. Procedure
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the chosen reaction buffer.[5] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[2]
-
-
Calculation of Reagent Volume:
-
Calculate the moles of protein in your reaction.
-
Determine the desired molar excess of the NHS ester (refer to Table 1).
-
Calculate the moles of NHS ester required.
-
Calculate the volume of the 10 mM NHS ester stock solution to add to the protein solution.
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.[3]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting spin column, dialysis, or size-exclusion chromatography.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy (if the cyclooctyne reagent has a chromophore) or mass spectrometry.
-
Store the labeled protein according to its specific requirements, typically at 4°C for short-term storage or -80°C for long-term storage.
-
Potential Pitfalls and Troubleshooting
-
Low Labeling Efficiency:
-
Protein Precipitation:
-
Cause: High degree of labeling, especially with hydrophobic cyclooctyne reagents.
-
Solution: Reduce the molar excess of the NHS ester. Use a this compound with a hydrophilic PEG linker to improve the solubility of the labeled protein.
-
-
Side Reactions:
-
Cause: NHS esters can react with other nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, although the reactivity is lower than with primary amines.[9]
-
Solution: The primary amine reaction is favored at the recommended pH range. Purification will remove any non-specifically labeled or unstable products.
-
By carefully controlling the reaction conditions and following the detailed protocols outlined in this guide, researchers can successfully label their proteins of interest with this compound, preparing them for a wide array of downstream applications in drug development, proteomics, and cellular imaging.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
The Rise of the Ring: A Technical Guide to the Discovery and Development of Cyclooctyne-Based Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized our ability to probe complex biological systems with minimal perturbation. At the heart of this revolution lies the development of highly reactive, yet stable, chemical handles that can be selectively ligated in the presence of myriad functional groups found in living organisms. Among these, cyclooctyne-based crosslinkers have emerged as a cornerstone technology, enabling researchers to construct antibody-drug conjugates (ADCs), label and track biomolecules in real-time, and map intricate protein-protein interactions. This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of these powerful chemical tools.
From Unstable Intermediates to Bioorthogonal Workhorses: A Brief History
The journey of cyclooctynes from fleeting, highly unstable molecules to indispensable tools in chemical biology is a testament to the ingenuity of synthetic chemists. The concept of strain-promoted alkyne-azide cycloaddition (SPAAC) was a pivotal development, harnessing the inherent ring strain of cyclooctyne to drive a [3+2] cycloaddition with azides without the need for cytotoxic copper catalysts.[1][2] This copper-free "click chemistry" opened the door for in vivo applications.[3]
Early cyclooctynes, while reactive, lacked the stability required for widespread use. The breakthrough came with the development of dibenzocyclooctyne (DBCO) and its derivatives, which offered a balance of high reactivity and stability.[4][5] Subsequently, other variants like bicyclo[6.1.0]nonyne (BCN) were introduced, providing alternative physicochemical properties such as increased hydrophilicity and smaller size.[6][7]
Quantitative Comparison of Common Cyclooctyne-Based Crosslinkers
The selection of a cyclooctyne crosslinker is dictated by the specific demands of the experiment, with reactivity and stability being paramount considerations. The second-order rate constant (k₂) is a key metric for quantifying the reaction speed between a cyclooctyne and an azide.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Physicochemical Properties |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | High reactivity, hydrophobic.[7][8] |
| 4-dibenzocyclooctynol (DIBO) | ~0.3 - 0.7 | Good reactivity, contains a hydroxyl group for further functionalization.[8] |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | Lower reactivity than DBCO, smaller size, more hydrophilic.[7][8] |
The stability of these crosslinkers under various conditions is also a critical factor. For instance, while DBCO exhibits high reactivity, it can be less stable in the presence of thiols and reducing agents compared to BCN.[7][9]
Key Experimental Protocols
The synthesis and application of cyclooctyne-based crosslinkers involve a range of standard organic chemistry and bioconjugation techniques. Below are detailed methodologies for the synthesis of a common cyclooctyne core and its application in bioconjugation.
Protocol 1: Synthesis of a Dibenzocyclooctyne (DBCO) Precursor
This protocol is a generalized procedure based on commonly cited synthetic routes.
Materials:
-
Starting material (e.g., a dibenzosuberonone derivative)
-
Appropriate reagents for forming the cyclooctyne ring (e.g., via a Shapiro reaction or other established methods)
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Preparation of the Hydrazone: The starting ketone is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding hydrazone.
-
Formation of the Vinyllithium Species: The dried hydrazone is dissolved in an anhydrous ether-based solvent under an inert atmosphere and cooled to a low temperature (e.g., -78 °C). An organolithium reagent (e.g., n-butyllithium) is added dropwise to generate the vinyllithium intermediate.
-
Elimination to Form the Alkyne: The reaction mixture is allowed to warm to room temperature, leading to the elimination of lithium hydride and the formation of the cyclooctyne ring.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., water or ammonium chloride solution). The organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography to yield the DBCO precursor.
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using a DBCO Crosslinker
This protocol outlines the general steps for conjugating a drug to an antibody via a DBCO-azide linkage.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS)
-
DBCO-NHS ester
-
Azide-functionalized drug molecule
-
DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Modification: The antibody is reacted with a molar excess of DBCO-NHS ester (dissolved in DMSO) to attach the DBCO moiety to lysine residues on the antibody surface. The reaction is typically carried out at room temperature for 1-2 hours.
-
Purification of the DBCO-Antibody: The unreacted DBCO-NHS ester is removed from the antibody conjugate using a desalting column or SEC.
-
Conjugation with Azide-Drug: The purified DBCO-functionalized antibody is then incubated with a molar excess of the azide-functionalized drug. The SPAAC reaction proceeds spontaneously without the need for a catalyst. The reaction is typically left to proceed for 4-18 hours at room temperature or 4°C.
-
Purification of the ADC: The final ADC is purified by SEC to remove any unconjugated drug and other small molecule impurities.
-
Characterization: The drug-to-antibody ratio (DAR) of the final ADC is determined using techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 3: Metabolic Labeling and Visualization of Cell Surface Glycans
This protocol describes the use of SPAAC to label and visualize glycans on the surface of living cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Peracetylated azido-sugar (e.g., Ac₄ManNAz)
-
DBCO-functionalized fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling: The cells are cultured in a medium supplemented with the peracetylated azido-sugar for 1-3 days. The cells' metabolic machinery will process the azido-sugar and incorporate it into cell surface glycans.
-
Labeling with DBCO-Fluorophore: The cells are washed with PBS to remove any unincorporated azido-sugar. A solution of the DBCO-functionalized fluorescent probe in a biocompatible buffer is then added to the cells.
-
Incubation: The cells are incubated with the fluorescent probe for 30-60 minutes at 37°C to allow the SPAAC reaction to occur.
-
Washing and Imaging: The cells are washed multiple times with PBS to remove the unreacted fluorescent probe. The labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Visualizing Workflows and Pathways
The logical flow of experiments and the intricate networks of biological pathways can be effectively represented using diagrams.
Future Directions
The field of cyclooctyne-based crosslinkers continues to evolve, with ongoing efforts to develop reagents with even faster kinetics, greater stability, and novel functionalities. The development of photocleavable or chemically cleavable cyclooctyne linkers is expanding their utility in applications such as proteomics, where the ability to release cross-linked proteins is advantageous. As our understanding of the intricate interplay between structure and reactivity deepens, we can expect the design of next-generation cyclooctyne crosslinkers that will further empower researchers to unravel the complexities of biology and accelerate the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational and experimental approaches to probe GPCR activation and signaling [ouci.dntb.gov.ua]
- 3. Mapping protein–protein interactions by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooctyne-Functionalized N-Heterocyclic Carbenes for Click Coupling of Sensing Oligonucleotides to Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 9. MAPK signaling pathway | Abcam [abcam.com]
Methodological & Application
Application Notes: Protocol for Labeling Antibodies with Cyclooctyne-O-NHS Ester
Introduction
The conjugation of antibodies with functional molecules is a cornerstone of modern biological research and therapeutic development. N-Hydroxysuccinimidyl (NHS) esters are among the most common reagents for labeling antibodies, as they react efficiently with primary amines (the ε-amine of lysine residues) to form stable amide bonds.[][2][3] This protocol details the method for labeling antibodies with Cyclooctyne-O-NHS ester. This process introduces a cyclooctyne moiety onto the antibody, preparing it for subsequent bioorthogonal "click chemistry" reactions, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] This two-step labeling strategy is highly specific and efficient, enabling the attachment of various probes, drugs, or imaging agents to the antibody under biocompatible conditions.
Principle of the Reaction
The labeling process is a two-step procedure. First, the NHS ester of the cyclooctyne reagent reacts with primary amine groups on the antibody, primarily from lysine residues, forming a stable covalent amide linkage.[6] This reaction is pH-dependent, with optimal efficiency typically occurring at a slightly alkaline pH of 8.0-8.5.[][2][7] Once the antibody is labeled with the cyclooctyne group, it can be used in SPAAC reactions with azide-containing molecules without the need for a copper catalyst, which can be cytotoxic.[5][8]
Experimental Protocols
Antibody Preparation
Prior to labeling, it is critical to ensure the antibody is in an appropriate buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and must be removed.[9] Stabilizing proteins like Bovine Serum Albumin (BSA) must also be removed as they will be labeled alongside the target antibody.[2][9]
Required Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1M Sodium Bicarbonate (NaHCO₃) or Borate Buffer, pH 8.5[8]
-
Spin desalting columns or centrifugal concentrators (e.g., Amicon Ultra) with a molecular weight cut-off (MWCO) appropriate for the antibody (e.g., 10K for IgG).[9]
Procedure:
-
If your antibody is in a buffer containing amines or BSA, perform a buffer exchange into a reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5, or PBS, pH 7.4 adjusted to 8.0-8.5).[][2][7] This can be achieved using a spin desalting column or by repeated washing with centrifugal concentrators.
-
Adjust the antibody concentration to 1-2 mg/mL.[][9] A higher concentration is often preferred to maximize labeling efficiency.[6]
-
Measure the final antibody concentration using a spectrophotometer (A280).[9]
Reagent Preparation
This compound is moisture-sensitive and should be handled accordingly.[3][9]
Required Materials:
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[9]
-
Prepare a stock solution of the this compound by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[][9]
-
This stock solution should be used immediately, as NHS esters have a limited half-life in solution.[3][5]
Antibody Labeling Reaction
The key to successful labeling is optimizing the molar ratio of the NHS ester to the antibody. A molar excess of the cyclooctyne reagent is required.[9]
Procedure:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point for optimization is often a 10-fold to 20-fold molar excess of the ester to the antibody.
-
Add the calculated volume of the this compound stock solution to the prepared antibody solution. Pipette gently to mix.
-
Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice, protected from light.[][9] Gentle rocking or stirring can facilitate the reaction.[2]
Quenching the Reaction (Optional)
To ensure no unreacted NHS ester remains, the reaction can be quenched.
Procedure:
-
Add a quenching buffer, such as 1M Tris-HCl, to a final concentration of 50-100 mM.[9]
-
Incubate for 15-30 minutes at room temperature.[9]
Purification of the Labeled Antibody
It is crucial to remove unreacted this compound and any reaction byproducts.
Procedure:
-
Use a spin desalting column or size-exclusion chromatography (SEC) to separate the labeled antibody from smaller, unreacted components.[][10]
-
Follow the manufacturer's instructions for the chosen purification method. For spin columns, typically equilibrate the column with PBS, then apply the sample and centrifuge to collect the purified antibody.[9][10]
-
Combine the fractions containing the purified, labeled antibody.
Storage of Labeled Antibody
Proper storage is essential to maintain the activity of the conjugated antibody.
Procedure:
-
Upon receiving or preparing the antibody, centrifuge the vial briefly (e.g., 10,000 x g for 20 seconds) to collect all the liquid at the bottom.[11]
-
For long-term storage, aliquot the labeled antibody into single-use volumes (minimum 10 µL) to avoid repeated freeze-thaw cycles.[11][12]
-
Store aliquots at -20°C or -80°C. For short-term storage (less than one month), 4°C is acceptable.[10][11]
-
Avoid using frost-free freezers, as their temperature cycles can damage the antibody.[11]
Data Presentation
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Antibody Purity | >95% | Must be free of amine-containing buffers (Tris, glycine) and stabilizing proteins (BSA).[2][9] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[6][7] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | The pH is the most critical factor for successful labeling.[7] |
| Reaction pH | 8.0 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[][2][7] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Use high-quality solvent and prepare fresh before use.[7][9] |
| Molar Ratio (Ester:Ab) | 10:1 to 20:1 | This may require optimization depending on the antibody and desired degree of labeling (DOL). |
| Incubation Time | 1 - 2 hours | Longer times do not necessarily improve yield due to hydrolysis of the ester. |
| Incubation Temperature | Room Temperature or 4°C | Reaction is faster at room temperature, but hydrolysis is also increased.[9] |
| Purification Method | Desalting Spin Column / SEC | Efficiently removes small molecule impurities.[][10] |
Visualizations
References
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. bidmc.org [bidmc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. furthlab.xyz [furthlab.xyz]
- 10. broadpharm.com [broadpharm.com]
- 11. Antibody basics training | Abcam [go.myabcam.com]
- 12. drexel.edu [drexel.edu]
Application Notes and Protocols: A Step-by-Step Guide for Conjugating Cyclooctyne-O-NHS Ester to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful conjugation of Cyclooctyne-O-NHS ester to amino-modified oligonucleotides. This procedure is a cornerstone of bioconjugation, enabling the attachment of oligonucleotides to various molecules for applications in diagnostics, therapeutics, and advanced research.[1][2] The protocol leverages the robust and highly specific reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine to form a stable amide bond.[3][4][5]
Principle of the Method
The conjugation process involves a two-step conceptual framework. Initially, an oligonucleotide is synthesized with a primary amine group, typically at the 5' or 3' terminus.[1][6] Subsequently, this amino-modified oligonucleotide is reacted with a this compound. The NHS ester group selectively reacts with the primary amine on the oligonucleotide, resulting in the formation of a stable amide linkage and releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][4] This method effectively attaches the cyclooctyne moiety to the oligonucleotide, preparing it for subsequent copper-free click chemistry reactions.[1][2]
Experimental Workflow
The overall experimental workflow for the conjugation of this compound to an amino-modified oligonucleotide is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 6. genelink.com [genelink.com]
Application Notes and Protocols for Live Cell Imaging Using Cyclooctyne-O-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cyclooctyne-O-NHS ester and similar amine-reactive cyclooctyne derivatives for live cell imaging experiments. The protocols leverage the power of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to enable the visualization of dynamic cellular processes with minimal perturbation to living systems.
Introduction
This compound is a key reagent in a powerful two-step labeling strategy for live cell imaging. This approach allows for the precise covalent attachment of imaging probes, such as fluorophores, to specific biomolecules within their native cellular environment. The methodology is centered around two key chemical transformations:
-
NHS Ester Chemistry: The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently and specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This reaction is typically performed under physiological to slightly basic conditions (pH 7.2-8.5).[3]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The cyclooctyne moiety is a strained alkyne that readily undergoes a [3+2] cycloaddition reaction with an azide to form a stable triazole linkage.[4] A significant advantage of SPAAC for live-cell applications is that it is a "click chemistry" reaction that proceeds efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts.[5][6]
This two-step labeling strategy offers a versatile platform for a wide range of live-cell imaging applications, including the study of newly synthesized proteins, post-translational modifications like glycosylation, and the trafficking of biomolecules.
Principle of the Method
The general workflow for live cell imaging using a this compound-based probe involves two main stages:
-
Metabolic or Enzymatic Incorporation of an Azide Handle: Cells are first treated with a metabolic precursor containing an azide group. This precursor is taken up by the cells and incorporated into the biomolecule of interest through the cell's natural biosynthetic pathways. For example, azido-sugars can be used to label glycans, while amino acid analogues like L-azidohomoalanine (AHA) can be incorporated into newly synthesized proteins.[2][5]
-
Bioorthogonal Labeling with a Cyclooctyne-Fluorophore Conjugate: Following the incorporation of the azide handle, the cells are treated with a cyclooctyne-fluorophore conjugate. The strained cyclooctyne group on the probe reacts specifically with the azide group on the target biomolecule via SPAAC, resulting in the covalent attachment of the fluorophore. The labeled biomolecules can then be visualized using fluorescence microscopy.
This bioorthogonal approach ensures that the labeling reaction is highly specific and does not interfere with other cellular processes, making it ideal for studying the dynamics of biomolecules in living cells.
Quantitative Data
The choice of cyclooctyne derivative can significantly impact the efficiency of the labeling reaction. The following tables summarize key quantitative data for commonly used cyclooctynes to aid in experimental design.
Table 1: Comparison of Second-Order Reaction Rate Constants for Common Cyclooctynes
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | [7] |
| Dibenzocyclooctyne (DIBO) | ~0.3 - 0.7 | [7] |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | [7] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide reactants.
Table 2: Typical Parameters for Live Cell Labeling with Cyclooctyne Probes
| Parameter | Typical Range | Notes | Reference(s) |
| Azide Precursor Concentration | |||
| L-Azidohomoalanine (AHA) | 25 - 100 µM | For labeling newly synthesized proteins. | [2][5] |
| Peracetylated Azido-Sugars (e.g., Ac₄ManNAz) | 25 - 50 µM | For labeling cell surface glycans. | [8] |
| Azide Precursor Incubation Time | 1 - 24 hours | Dependent on the biological process being studied. | [2][8] |
| Cyclooctyne-Fluorophore Concentration | 1 - 50 µM | Optimize for each cell type and probe to maximize signal and minimize background. | [2][5] |
| Cyclooctyne-Fluorophore Incubation Time | 10 - 60 minutes | Shorter times are generally preferred to reduce non-specific binding and potential toxicity. | [2] |
| Cell Viability | > 95% | Typically high with appropriate concentrations and incubation times. | [2][5] |
| Signal-to-Background Ratio | 5 to >35 | Highly dependent on the cyclooctyne probe, fluorophore, and cell type. | [8] |
Experimental Protocols
Protocol 1: Labeling of Newly Synthesized Proteins in Live Cells
This protocol describes the metabolic labeling of newly synthesized proteins with L-azidohomoalanine (AHA) and subsequent visualization with a cyclooctyne-fluorophore conjugate.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Cyclooctyne-fluorophore conjugate (e.g., this compound conjugated to a fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
-
Hoechst 33342 or other suitable nuclear stain (optional)
-
MitoTracker dye (optional, for assessing cell health)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.
-
Methionine Depletion: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes.
-
AHA Labeling: Prepare a stock solution of AHA in methionine-free medium. Add the AHA solution to the cells to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for 1-24 hours, depending on the desired labeling window for newly synthesized proteins.
-
Wash: Gently wash the cells three times with pre-warmed complete medium to remove unincorporated AHA.
-
Cyclooctyne-Fluorophore Labeling: Prepare a working solution of the cyclooctyne-fluorophore conjugate in live-cell imaging medium at the desired final concentration (typically 1-20 µM).
-
Incubation: Add the cyclooctyne-fluorophore solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Counterstaining (Optional): If desired, add nuclear and/or mitochondrial stains to the cells during the last 10-15 minutes of the cyclooctyne-fluorophore incubation.
-
Final Wash: Gently wash the cells three times with pre-warmed live-cell imaging medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and an environmental chamber to maintain 37°C and 5% CO₂.
Protocol 2: Labeling of Cell Surface Glycans
This protocol outlines the metabolic labeling of cell surface sialoglycans with a peracetylated azido-sugar and subsequent detection with a cyclooctyne-fluorophore.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Cyclooctyne-fluorophore conjugate
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and grow to the desired confluency.
-
Azido-Sugar Labeling: Prepare a stock solution of Ac₄ManNAz in complete medium. Add the Ac₄ManNAz solution to the cells to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
Wash: Gently wash the cells three times with pre-warmed PBS to remove unincorporated azido-sugar.
-
Cyclooctyne-Fluorophore Labeling: Prepare a working solution of the cyclooctyne-fluorophore conjugate in live-cell imaging medium (typically 5-25 µM).
-
Incubation: Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Final Wash: Gently wash the cells three times with pre-warmed live-cell imaging medium.
-
Imaging: Proceed with live-cell imaging as described in Protocol 1.
Visualizations
Experimental Workflow for Labeling Newly Synthesized Proteins
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Bodipy-Cyclooctyne for Protein Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Antibody-Drug Conjugates (ADCs) using Cyclooctyne-O-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic drug by minimizing systemic exposure and associated off-target toxicities. The linker technology connecting the antibody to the drug payload is a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile.
This document provides detailed application notes and protocols for the preparation of ADCs using a Cyclooctyne-O-NHS ester linker. This method employs a two-step bioconjugation strategy. First, the antibody is functionalized with a cyclooctyne moiety via the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the antibody, primarily the ε-amino groups of lysine residues. The second step involves the highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction, to conjugate an azide-modified drug to the cyclooctyne-functionalized antibody. This copper-free approach is particularly advantageous for biological applications as it avoids the potential for copper-induced cytotoxicity and protein denaturation.[1][2]
Principle of the Method
The preparation of ADCs using this compound is a sequential two-step process:
-
Antibody Activation: The this compound reacts with primary amines on the antibody surface, such as lysine residues, to form a stable amide bond. This step results in an antibody functionalized with reactive cyclooctyne groups. The reaction is typically performed in an amine-free buffer at a slightly basic pH (7.2-8.5) to facilitate the acylation reaction while minimizing hydrolysis of the NHS ester.[3][4]
-
Drug Conjugation (SPAAC): The cyclooctyne-activated antibody is then reacted with an azide-modified cytotoxic drug. The inherent ring strain of the cyclooctyne enables a [3+2] cycloaddition reaction with the azide to proceed rapidly and with high specificity under physiological conditions, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with or is interfered by biological functional groups.[1][4][5][6]
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest
-
This compound (or a derivative like DBCO-NHS ester)
-
Azide-modified cytotoxic drug
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system
-
Analytical Instruments: UV-Vis Spectrophotometer, HIC-UPLC system, LC-MS system
Protocol 1: Antibody Activation with this compound
This protocol details the functionalization of the antibody with cyclooctyne moieties.
1. Antibody Preparation:
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.[1]
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), perform a buffer exchange using a desalting column or dialysis against the reaction buffer.
2. Preparation of this compound Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3][7] NHS esters are moisture-sensitive, so minimize exposure to air.[7]
3. Activation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.[3] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[3]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[8][9] Alternatively, the reaction can be carried out for 2 hours on ice.[7]
4. Quenching the Reaction:
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7]
-
Incubate for 15 minutes at room temperature to ensure all unreacted NHS ester is quenched.[8]
5. Purification of the Activated Antibody:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or size-exclusion chromatography (SEC) equilibrated with the reaction buffer for the next step (e.g., PBS, pH 7.4).[8]
Protocol 2: Conjugation of Azide-Modified Drug via SPAAC
This protocol describes the copper-free click chemistry reaction to form the final ADC.
1. Preparation of Reagents:
-
Cyclooctyne-Activated Antibody: Use the purified antibody from Protocol 1.
-
Azide-Modified Drug: Prepare a 10-20 mM stock solution of the azide-functionalized drug in anhydrous DMSO.[1]
2. SPAAC Reaction:
-
Add a 1.5- to 5-fold molar excess of the azide-modified drug stock solution to the purified cyclooctyne-activated antibody solution.[3]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[7][9] The reaction progress can be monitored by analyzing aliquots over time.
3. Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[1] The choice of method may depend on the properties of the ADC and the scale of the preparation.
Data Presentation
The critical quality attribute of an ADC is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody. The DAR and the distribution of different drug-loaded species significantly impact the ADC's efficacy and safety.[6][10] These parameters are typically determined by Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Representative HIC-UPLC Data for a Cyclooctyne-Based ADC
| Peak | Retention Time (min) | Relative Peak Area (%) | Assigned DAR Species |
| 1 | 9.5 | 5.2 | DAR 0 (Unconjugated mAb) |
| 2 | 12.8 | 25.8 | DAR 2 |
| 3 | 15.3 | 48.5 | DAR 4 |
| 4 | 17.1 | 18.3 | DAR 6 |
| 5 | 18.5 | 2.2 | DAR 8 |
| Average DAR | 3.8 |
Note: The average DAR is calculated using the weighted average of the peak areas and their corresponding DAR values.[11]
Table 2: Representative LC-MS Data for a Reduced Cyclooctyne-Based ADC
| Chain | Observed Mass (Da) | Theoretical Mass (Da) | Assigned Species |
| Light Chain | 23,450 | 23,450 | LC |
| Light Chain + Drug | 24,655 | 24,655 | LC-D1 |
| Heavy Chain | 50,200 | 50,200 | HC |
| Heavy Chain + Drug | 51,405 | 51,405 | HC-D1 |
| Heavy Chain + 2 Drugs | 52,610 | 52,610 | HC-D2 |
| Heavy Chain + 3 Drugs | 53,815 | 53,815 | HC-D3 |
Note: The ADC is reduced to separate the light and heavy chains for more precise mass determination of drug loading.
Visualization of Workflows and Pathways
Experimental Workflow
The overall process for preparing ADCs using this compound can be visualized as a multi-step workflow.
ADC Mechanism of Action
The general mechanism of action for an antibody-drug conjugate involves targeted delivery of the cytotoxic payload to cancer cells.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low DAR | - Inefficient antibody activation (hydrolysis of NHS ester).- Insufficient molar excess of this compound or azide-drug.- Presence of primary amines in the antibody buffer. | - Prepare fresh this compound solution immediately before use.- Increase the molar excess of the linker and/or drug.- Ensure the antibody is in an amine-free buffer. |
| High Aggregation | - Hydrophobicity of the drug-linker.- High DAR leading to increased overall hydrophobicity of the ADC. | - Optimize the DAR by reducing the molar excess of reagents.- Include a PEG spacer in the linker design to increase hydrophilicity.- Perform purification steps promptly after conjugation. |
| Heterogeneous Product | - Stochastic nature of lysine conjugation. | - While inherent to this method, optimize reaction conditions for a more controlled distribution.- For highly homogeneous ADCs, consider site-specific conjugation strategies. |
| Loss of Antibody Activity | - Harsh reaction conditions (e.g., high concentration of organic solvent, extreme pH). | - Keep the final concentration of DMSO/DMF below 10%.- Maintain the pH within the recommended range (7.2-8.5). |
Conclusion
The use of this compound for the preparation of antibody-drug conjugates offers a robust and reliable method that leverages the power of copper-free click chemistry. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize and characterize ADCs. Careful optimization of reaction conditions and thorough analytical characterization are paramount to achieving ADCs with the desired Drug-to-Antibody Ratio, stability, and therapeutic efficacy. The bioorthogonal nature of the SPAAC reaction makes this an attractive strategy for the development of next-generation targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. broadpharm.com [broadpharm.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Protein Labeling with Cyclooctyne-O-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling cell surface proteins using Cyclooctyne-O-NHS ester. This two-step strategy first involves the covalent modification of primary amines on cell surface proteins with a cyclooctyne moiety, followed by a highly specific bioorthogonal reaction with an azide-bearing probe for detection or conjugation. This method is a cornerstone of modern chemical biology, enabling precise investigation of the cell surface proteome.
Introduction
Cell surface proteins are integral to a myriad of cellular processes, including signal transduction, cell-cell adhesion, and nutrient transport, making them prime targets for therapeutic intervention and diagnostic development. The ability to specifically label these proteins in their native environment is crucial for understanding their function and for the development of targeted therapies.
This compound is a bifunctional reagent that facilitates a two-step labeling strategy. The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (-NH2), which are abundantly available on the cell surface via lysine residues and the N-termini of proteins, forming a stable amide bond.[1][2][3] This initial step covalently attaches a cyclooctyne group to the cell surface proteins.
The cyclooctyne moiety serves as a bioorthogonal handle. "Bioorthogonal chemistry" refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[4][5] The strained alkyne in the cyclooctyne ring readily and specifically reacts with an azide-functionalized molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, also known as "copper-free click chemistry".[4][6][7] This second step allows for the attachment of a wide variety of probes, such as fluorophores, biotin, or drug molecules, to the cell surface proteins.
Principle of the Method
The labeling strategy is a two-stage process:
Step 1: Acylation of Cell Surface Proteins. The NHS ester of the this compound reagent reacts with primary amines on extracellular domains of proteins. This reaction is pH-dependent, with optimal labeling occurring at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][3][8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target proteins for reaction with the NHS ester.[1][8]
Step 2: Bioorthogonal Ligation. The cells, now displaying cyclooctyne groups on their surface proteins, are treated with a molecule containing an azide group. The strain in the cyclooctyne ring drives a highly specific and efficient reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[6][7][9] This allows for the precise attachment of a desired probe to the cell surface.
Experimental Protocols
Here we provide detailed protocols for the labeling of cell surface proteins on live cells using this compound.
Materials and Reagents
-
Cells: Suspension or adherent cells of interest.
-
This compound: (e.g., DBCO-NHS ester, BCN-NHS ester).[10][11]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). [8][12]
-
Labeling Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.5.[1][3] Avoid buffers containing primary amines.
-
Quenching Buffer: PBS containing 10-100 mM Tris or glycine, pH 8.0.[13]
-
Azide-functionalized probe: (e.g., Azide-fluorophore, Azide-biotin).
-
Wash Buffer: PBS or cell culture medium.
-
Cell culture medium.
-
Standard cell culture equipment.
Protocol for Cell Surface Protein Labeling
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
1. Cell Preparation:
- For adherent cells, grow cells to 80-90% confluency.
- For suspension cells, harvest cells and wash twice with ice-cold PBS to remove any residual amine-containing media components. Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1-10 x 10^6 cells/mL.
2. Preparation of this compound Stock Solution:
- Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[13] Vortex to ensure complete dissolution.
3. Labeling of Cell Surface Proteins:
- Add the this compound stock solution to the cell suspension to achieve a final concentration typically in the range of 0.1-1 mM. A 20-fold molar excess of the NHS reagent to the protein sample is a common starting point for purified proteins and can be adapted for cells.[13]
- Incubate the cells for 30-60 minutes at room temperature or on ice.[13] Incubation on ice can help to minimize internalization of labeled proteins.
- Gently mix the cells every 10-15 minutes during the incubation.
4. Quenching the Reaction:
- Stop the labeling reaction by adding Quenching Buffer to a final concentration of 10-100 mM Tris or glycine.[13]
- Incubate for 5-10 minutes at room temperature.[13]
5. Washing:
- Wash the cells three times with ice-cold Wash Buffer to remove unreacted this compound and quenching reagents. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
6. Bioorthogonal Reaction with Azide Probe:
- Resuspend the cyclooctyne-labeled cells in a suitable reaction buffer (e.g., PBS or cell culture medium).
- Add the azide-functionalized probe to the desired final concentration (typically 1-50 µM).
- Incubate for 30-60 minutes at room temperature or 37°C. The optimal time and temperature will depend on the specific cyclooctyne and azide pair.
- Protect from light if using a fluorescent azide probe.
7. Final Washes and Analysis:
- Wash the cells three times with Wash Buffer to remove the unreacted azide probe.
- Resuspend the cells in an appropriate buffer for downstream analysis (e.g., flow cytometry, fluorescence microscopy, or cell lysis for proteomic analysis).
Data Presentation
Quantitative data from cell surface labeling experiments can be summarized to compare the efficiency of different reagents or conditions.
| Cyclooctyne Reagent | Cell Type | Labeling Concentration | Signal-to-Background Ratio | Reference |
| TMDIBO-AF647 | Lewis Lung Carcinoma | Not Specified | Up to 35 | [14][15] |
| DIFO3-AF647 | Lewis Lung Carcinoma | Not Specified | ~10 | [14][15] |
| Phosphine-AF647 | Lewis Lung Carcinoma | Not Specified | ~5 | [14][15] |
| BCN-biotin | MV3 Melanoma Cells | Not Specified | Higher than DIBO | [6][7] |
| DIBO-biotin | MV3 Melanoma Cells | Not Specified | Lower than BCN | [6][7] |
Table 1: Comparison of different reagents for cell surface labeling. The signal-to-background ratio is a measure of labeling specificity and efficiency.
Visualizations
Diagrams illustrating the key processes can aid in understanding the experimental workflow and underlying chemical principles.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Bioorthogonal Chemistries for Labeling Living Systems [escholarship.org]
- 6. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. interchim.fr [interchim.fr]
- 14. Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aminer.org [aminer.org]
Application Notes & Protocols: Bioconjugation of Peptides with Cyclooctyne-O-NHS Ester for Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Principle and Applications
The bioconjugation of peptides using Cyclooctyne-O-NHS ester is a powerful two-step strategy for functional studies. This method leverages two distinct and highly efficient chemical reactions: N-hydroxysuccinimide (NHS) ester chemistry for initial peptide labeling and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for subsequent functionalization.
First, the NHS ester of the cyclooctyne reagent reacts selectively with primary amines on the peptide, such as the N-terminus or the ε-amino group of lysine residues, to form a stable and irreversible amide bond.[][2] This reaction proceeds efficiently under physiological to slightly alkaline pH conditions (pH 7.2-8.5).[3]
Once the peptide is tagged with the cyclooctyne moiety (such as Dibenzocyclooctyne, DBCO), it can be covalently linked to a molecule containing an azide group through SPAAC.[4] This "click chemistry" reaction is bioorthogonal, meaning it occurs with high selectivity and efficiency in complex biological environments without interfering with native cellular processes.[5][6] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for use in living systems.[5][7] The reaction is driven by the high ring strain of the cyclooctyne, which rapidly forms a stable triazole linkage with the azide.[6]
This versatile methodology enables a wide range of functional studies, including:
-
Cellular Imaging and Tracking: Conjugating fluorescent dyes or affinity tags (like biotin) to peptides to visualize their localization, trafficking, and fate within living cells.[8]
-
Probing Molecular Interactions: Labeling peptides to study their binding to target proteins, receptors, or other biomolecules.
-
Drug Delivery and Development: Attaching therapeutic payloads or imaging agents to cell-penetrating or targeting peptides to create novel antibody-drug conjugates (ADCs) and other targeted therapies.[9]
-
Assembly of Complex Biomaterials: Using the peptide as a scaffold to link to other functionalized molecules, creating multi-component systems.
Data Presentation: Reaction Parameters
The efficiency of the bioconjugation process depends on carefully controlled reaction parameters. The following tables provide recommended starting conditions for labeling peptides with this compound and the subsequent SPAAC reaction.
Table 1: Recommended Reaction Conditions for Peptide Labeling with this compound
| Parameter | Recommended Value | Notes | Citations |
| pH | 7.2 - 8.5 | Optimal pH for NHS ester reaction with primary amines is 8.3-8.5. Below this range, the amine is protonated and less reactive. Above this range, hydrolysis of the NHS ester increases. | [][2] |
| Buffer | Phosphate-buffered saline (PBS), HEPES, Bicarbonate | Buffers should be free of primary amines (e.g., Tris, Glycine) as they will compete with the peptide for reaction with the NHS ester. | [2][10] |
| Molar Excess of this compound | 8- to 30-fold | A starting point of 10- to 20-fold molar excess is common. The optimal ratio depends on the peptide's structure and the number of available amines and may require empirical optimization. | [2][10][11] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | The NHS ester should be dissolved in a minimal amount of organic solvent before being added to the aqueous peptide solution to prevent precipitation and hydrolysis. | [2][12] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Incubation for 1-4 hours at room temperature or overnight at 4°C is typical. | [10][11] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [5][10] |
Table 2: Parameters for SPAAC (Copper-Free Click Chemistry) Reaction
| Parameter | Recommended Value | Notes | Citations |
| Molar Excess of Azide Reagent | 2- to 4-fold | A slight molar excess of the azide-containing molecule (e.g., azide-fluorophore) over the cyclooctyne-labeled peptide is recommended to ensure complete conjugation. | [11][12] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | The reaction is typically rapid but can be incubated overnight at 4°C to ensure completion. | [11] |
| Reaction Time | 3 - 12 hours | Reaction progress can be monitored by LC-MS. Most reactions proceed to completion within this timeframe. | [10][11] |
| pH and Buffer | Physiological pH (e.g., PBS pH 7.4) | SPAAC is highly robust and proceeds efficiently in a wide range of aqueous buffers and physiological conditions. | [4][5] |
Visualizations: Workflows and Mechanisms
Visual diagrams help clarify the multi-step process of bioconjugation and its application.
Caption: A flowchart of the complete experimental process.
Caption: The two-step chemical reaction pathway.
Caption: Using a labeled peptide to study cell signaling.
Experimental Protocols
Protocol 1: Labeling of Peptides with this compound
This protocol describes the covalent attachment of a cyclooctyne moiety to a peptide containing primary amines.
A. Materials and Reagents:
-
Peptide with at least one primary amine (N-terminus or Lysine side chain).
-
This compound (e.g., DBCO-NHS Ester).[2]
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5.[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[10]
-
Purification System: Desalting columns (e.g., Zeba™ Spin) or RP-HPLC system.[10]
B. Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10]
-
NHS Ester Preparation: Immediately before use, prepare a 10-50 mM stock solution of the this compound in anhydrous DMSO or DMF.[10][12] Allow the reagent vial to come to room temperature before opening to prevent moisture condensation.[10]
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve a 10- to 20-fold molar excess relative to the peptide.[10]
-
Add the calculated volume of the NHS ester solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% to avoid peptide denaturation.[5]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.[10][11]
-
-
Quenching (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10] This step deactivates any unreacted NHS ester.
-
Purification:
-
Remove unreacted this compound and quenching buffer components using a desalting column suitable for the peptide's molecular weight.[10]
-
Alternatively, for higher purity, use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]
-
Store the purified, lyophilized cyclooctyne-peptide at -20°C or -80°C, protected from light.[10]
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the cyclooctyne-labeled peptide to an azide-functionalized molecule (e.g., a fluorescent probe, biotin, or drug molecule).
A. Materials and Reagents:
-
Purified Cyclooctyne-Peptide (from Protocol 1).
-
Azide-functionalized molecule of interest.
-
Reaction Buffer: PBS, pH 7.4, or another suitable biological buffer.
B. Procedure:
-
Reagent Preparation: Dissolve the cyclooctyne-peptide and the azide-functionalized molecule in the Reaction Buffer.
-
SPAAC Reaction:
-
Combine the cyclooctyne-peptide and the azide-molecule in a microcentrifuge tube. A 2- to 4-fold molar excess of the azide molecule is recommended.[11][12]
-
Incubate the mixture for 3-12 hours at room temperature or overnight at 4°C with gentle agitation.[11] The reaction is robust and typically proceeds to completion without further optimization.
-
-
Purification of the Final Conjugate:
-
Purify the final peptide conjugate from unreacted starting materials using RP-HPLC.[13] The increased hydrophobicity of the conjugate often allows for good separation from the unlabeled peptide.
-
Monitor the elution profile at 210-220 nm for the peptide backbone and at the specific wavelength for the attached tag (e.g., fluorophore) if applicable.[13]
-
Pool the fractions containing the pure conjugate.
-
Protocol 3: Characterization of the Final Conjugate
A. Mass Spectrometry:
-
Analyze the purified final conjugate using LC-MS (Liquid Chromatography-Mass Spectrometry) or MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry.
-
Confirm the identity of the product by comparing the observed molecular weight with the theoretical calculated mass of the final conjugate. This validates that both the cyclooctyne linker and the azide-molecule have been successfully attached.[14]
B. Purity Analysis:
-
Assess the purity of the final conjugate by analytical RP-HPLC.[15]
-
Inject a small amount of the purified sample and analyze the resulting chromatogram. A single major peak indicates a high degree of purity.[15]
C. Functional Assays:
-
Once the conjugate has been purified and characterized, it is ready for use in downstream functional studies.
-
The specific assay will depend on the nature of the attached molecule (e.g., fluorescence microscopy for a fluorescently-labeled peptide, binding assays for an affinity-tagged peptide, or cytotoxicity assays for a peptide-drug conjugate).
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. jcmarot.com [jcmarot.com]
- 7. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]
- 8. Polar Dibenzocyclooctynes for Selective Labeling of Extracellular Glycoconjugates of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. bachem.com [bachem.com]
- 14. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 15. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Small Molecule Labeling with Cyclooctyne-O-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of small molecules containing primary amines with Cyclooctyne-O-NHS ester. This two-step strategy enables the subsequent tracking of the small molecule through a highly selective and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, also known as "copper-free click chemistry." This method is particularly valuable for applications in complex biological environments, including live cells, for drug development and molecular imaging.[1][2][3]
The overall strategy involves two key chemical transformations:
-
Amine Labeling: A small molecule with a primary amine is reacted with the N-Hydroxysuccinimide (NHS) ester of a cyclooctyne derivative. The NHS ester selectively reacts with the primary amine to form a stable amide bond.[4][5]
-
Bioorthogonal Ligation: The cyclooctyne-labeled small molecule is then introduced to a system containing a molecule tagged with an azide group. The strained ring of the cyclooctyne rapidly and specifically reacts with the azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2]
This approach allows for the indirect labeling of a target molecule or system. For instance, a small molecule drug can be labeled with cyclooctyne and then used to track its interaction with a target protein that has been metabolically engineered to display azide groups.
Key Applications:
-
Drug Target Identification and Validation: Track the localization and binding of a small molecule drug to its cellular targets.
-
High-Content Screening: Develop assays to screen for small molecules that interact with specific cellular components.
-
In Vivo Imaging: Visualize the distribution and pharmacokinetics of a small molecule in a living organism.[6][7]
-
Antibody-Drug Conjugate (ADC) Development: Link cytotoxic drugs to antibodies for targeted cancer therapy.[1][8]
Quantitative Data Summary
The choice of cyclooctyne can influence the reaction kinetics and signal-to-noise ratio of the labeling experiment. The following table summarizes key quantitative data for different cyclooctyne probes.
| Cyclooctyne Probe | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Signal-to-Background Ratio (SBR) in Cell Labeling | Reference |
| TMDIBO | Not specified, but correlates with high fluorescence signal | Up to 35 | [6] |
| DIFO3 | Not specified | ~10 | [6] |
| Phosphine Reagent | Slower reaction rate | ~5 | [6] |
| BCN | Excellent reaction kinetics | Higher than DIBO | [2] |
| TCO | > 800 (with tetrazines) | Not specified | [9] |
| DIBAC | Not specified, but fast reaction | Not specified | [10] |
Note: The signal-to-background ratio can vary depending on the cell type, the specific probe-fluorophore conjugate, and the experimental conditions.
Experimental Protocols
Protocol 1: Labeling of a Small Molecule with this compound
This protocol describes the general procedure for conjugating a this compound to a small molecule containing a primary amine.
Materials:
-
Small molecule with a primary amine
-
This compound (e.g., DIBO-NHS, BCN-NHS)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[4][11]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.3-8.5.[4][11] Note: Avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction.[4][12]
-
Purification column (e.g., silica gel chromatography, reverse-phase HPLC)
Procedure:
-
Preparation of Small Molecule Solution: Dissolve the amine-containing small molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4]
-
Preparation of this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[11][13] NHS esters are moisture-sensitive, so it is crucial to use an anhydrous solvent.[11]
-
Reaction: Add a 5-20 molar excess of the this compound solution to the small molecule solution.[1] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[11][13] If the cyclooctyne or small molecule is light-sensitive, protect the reaction from light.
-
Purification: Purify the cyclooctyne-labeled small molecule from excess reagent and byproducts using an appropriate chromatographic method (e.g., silica gel chromatography for small organic molecules or reverse-phase HPLC for more polar compounds).
Protocol 2: Tracking of the Cyclooctyne-Labeled Small Molecule via Click Chemistry
This protocol outlines the procedure for reacting the cyclooctyne-labeled small molecule with an azide-modified target, such as a protein or a cell surface glycan, followed by detection.
Materials:
-
Cyclooctyne-labeled small molecule (from Protocol 1)
-
Azide-modified target (e.g., azide-labeled cells, azide-modified protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Detection reagent (e.g., fluorescently labeled streptavidin if the azide-target is biotinylated, or direct fluorescence if the azide is linked to a fluorophore)
-
Fluorescence microscope or flow cytometer
Procedure for Labeling in Live Cells:
-
Cell Preparation: Culture cells and, if necessary, treat them with an azide-modified metabolic precursor (e.g., peracetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz) to introduce azides onto cell surface glycans.[2][6][7]
-
Labeling Reaction: Add the cyclooctyne-labeled small molecule to the cell culture medium at a final concentration of 25-100 µM.[1] The optimal concentration should be determined experimentally to maximize signal and minimize toxicity.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.[1]
-
Washing: Wash the cells three times with PBS to remove any unreacted cyclooctyne-labeled small molecule.[1]
-
Detection and Visualization: If the azide-target is also linked to a reporter molecule (e.g., biotin), incubate with a secondary detection reagent (e.g., fluorescently labeled streptavidin).[1] Wash the cells again and then visualize using fluorescence microscopy or quantify the signal using flow cytometry.[1][2]
Visualizations
Caption: Experimental workflow for labeling and tracking small molecules.
Caption: Chemical signaling pathways for labeling and tracking.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. Fast and Efficient Postsynthetic DNA Labeling in Cells by Means of Strain‐Promoted Sydnone‐Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. glenresearch.com [glenresearch.com]
In Vivo Applications of Cyclooctyne-O-NHS Ester Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctyne-O-NHS ester is a key reagent in the field of bioconjugation, enabling the stable linkage of molecules to biomolecules such as antibodies, proteins, and peptides for in vivo applications. This technology relies on the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal, meaning it can occur within living systems without interfering with native biochemical processes.[1][2][3] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on biomolecules to form stable amide bonds, while the cyclooctyne moiety provides a reactive partner for azides.[4][5][6][7][8] This system has paved the way for significant advancements in in vivo imaging, targeted drug delivery, and the development of next-generation antibody-drug conjugates (ADCs).[9][10][11][12]
Core Applications
The primary in vivo applications of this compound bioconjugation include:
-
Pretargeted In Vivo Imaging: This strategy involves a two-step approach. First, a biomolecule (e.g., an antibody) conjugated with a cyclooctyne is administered and allowed to accumulate at the target site. Subsequently, a smaller, azide-modified imaging agent (e.g., a fluorescent dye or radiotracer) is introduced, which rapidly "clicks" with the cyclooctyne-modified biomolecule, providing a high-contrast image of the target area.[2][13][14] This method overcomes the limitations of using large, directly labeled antibodies which often have poor pharmacokinetics and high background signals.[13]
-
Targeted Drug Delivery: By attaching a cyclooctyne to a targeting moiety (e.g., an antibody or peptide), a drug payload containing an azide can be specifically delivered to diseased tissues, such as tumors.[9][15] This enhances the therapeutic efficacy while minimizing off-target toxicity.[9][12]
-
Antibody-Drug Conjugates (ADCs): this compound is instrumental in the synthesis of ADCs.[10][11] This linker technology allows for the attachment of potent cytotoxic drugs to monoclonal antibodies that target tumor-specific antigens, leading to selective cancer cell killing.[12][16]
Quantitative Data Summary
The efficiency and kinetics of the bioconjugation reaction are critical for its successful in vivo application. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Conditions | Source |
| NHS Ester Reaction pH | 8.3 - 8.5 | Aqueous buffer | [6][13] |
| NHS Ester Hydrolysis Half-life | Hours at pH 7, minutes at pH 9 | Aqueous solution | [7][17] |
| Typical Molar Excess of NHS Ester | 5-20 fold | For antibody conjugation | [13] |
| Incubation Time (NHS Ester Reaction) | 30-60 minutes | Room temperature | [13] |
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features | Source |
| Cyclooctyne | ~0.001 | First generation, simple structure | [18] |
| Difluorinated Cyclooctyne (DIFO) | ~0.1 | Increased reactivity due to fluorine substitution | [1][2] |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.1 | High reactivity and stability | [18] |
| DIBAC | Up to 179-fold rate enhancement with micellar catalysis | High reactivity | [19] |
| trans-Cyclooctene (TCO) | ~2.7 x 10⁵ (with tetrazine) | Exceptionally fast kinetics, used in pretargeting | [20] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol details the steps for conjugating a cyclooctyne moiety to an antibody using an NHS ester.
Materials:
-
Antibody of interest
-
Cyclooctyne-PEGn-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[13]
-
1 M Sodium bicarbonate buffer (pH 8.5)[13]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[13]
Procedure:
-
Antibody Preparation:
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the Cyclooctyne-PEGn-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.[13]
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[13]
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[13]
-
-
Purification:
-
Remove unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.[13]
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the number of cyclooctyne molecules per antibody, using MALDI-TOF mass spectrometry.[13]
-
Protocol 2: Pretargeted In Vivo Fluorescence Imaging
This protocol outlines the procedure for in vivo fluorescence imaging of a subcutaneous tumor model in mice using a pretargeting strategy.
Materials:
-
TCO-conjugated antibody (from Protocol 1)
-
Azide- or Tetrazine-modified fluorescent probe (e.g., Cy3-PEG2-tetrazine)[13]
-
Sterile PBS (pH 7.4)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)[13]
-
Tumor-bearing mice
Procedure:
-
Administration of TCO-Antibody:
-
Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 1-5 mg/kg, but should be optimized for each antibody.[13]
-
-
Clearance Period:
-
Allow sufficient time for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation. This time can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.
-
-
Administration of Imaging Probe:
-
Inject the azide- or tetrazine-modified fluorescent probe intravenously.
-
-
In Vivo Imaging:
-
At various time points after probe administration (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and other organs to determine the tumor-to-background ratio.
-
Visualizations
Caption: Experimental workflow for bioconjugation and in vivo imaging.
Caption: Logical relationship of pretargeted in vivo imaging.
Conclusion
This compound bioconjugation is a powerful and versatile tool for in vivo applications. Its bioorthogonal nature, coupled with the stability of the resulting conjugates, makes it ideal for developing targeted therapies and advanced imaging agents. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo studies using this cutting-edge technology. As research continues, further refinements in cyclooctyne design and conjugation strategies are expected to expand the scope and impact of this technology in medicine and biology.
References
- 1. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 2. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. thermofisher.com [thermofisher.com]
- 8. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Bioconjugation application notes [bionordika.fi]
- 13. benchchem.com [benchchem.com]
- 14. Imaging cell surface glycosylation in vivo using "double click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo targeting through click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Fluorescent Probes with Cyclooctyne-O-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cyclooctyne-O-NHS ester for the creation of fluorescent probes. This method is a cornerstone of modern bioconjugation, enabling the precise and stable labeling of biomolecules for a wide array of applications in research and drug development. The protocols detailed below offer step-by-step instructions for the successful synthesis and purification of fluorescently labeled proteins and antibodies.
Introduction
This compound is a bifunctional linker that facilitates a two-step labeling strategy. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the lysine residues on proteins, to form a stable amide bond. This initial step introduces a cyclooctyne moiety onto the target biomolecule. The cyclooctyne group is a key component for "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the covalent attachment of an azide-modified fluorescent dye to the cyclooctyne-labeled biomolecule. The high efficiency and selectivity of the SPAAC reaction, which proceeds rapidly in aqueous buffers without the need for a toxic copper catalyst, make this a preferred method for creating fluorescent probes in complex biological samples.[1][2]
Key Features and Applications
The use of this compound for fluorescent probe generation offers several advantages:
-
High Selectivity: The NHS ester specifically targets primary amines, and the subsequent SPAAC reaction is highly selective for azides, minimizing off-target labeling.[1]
-
Bioorthogonality: The cyclooctyne-azide reaction does not interfere with native biological processes, making it suitable for labeling in live cells and organisms.[2][3]
-
Stability: The resulting amide and triazole linkages are highly stable, ensuring that the fluorescent probe remains intact throughout the course of an experiment.
-
Versatility: This method can be applied to a wide range of biomolecules, including antibodies, enzymes, and other proteins.[4]
Common applications for fluorescent probes created with this compound include:
-
Flow Cytometry
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Western Blotting
-
Cellular Imaging and Tracking [5]
-
Antibody-Drug Conjugate (ADC) Development [6]
Experimental Workflow
The overall process for creating a fluorescent probe using this compound involves two main stages: labeling the biomolecule with the cyclooctyne linker and then reacting the cyclooctyne-labeled biomolecule with an azide-functionalized fluorophore.
Workflow for creating a fluorescent probe.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters associated with the use of this compound for fluorescent probe synthesis.
Table 1: Reaction Conditions and Efficiency
| Parameter | Recommended Value | Notes |
| NHS Ester Reaction pH | 8.3 - 8.5 | Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester.[7][8] |
| Molar Excess of NHS Ester | 5-20 fold | The optimal ratio depends on the biomolecule and desired degree of labeling.[1] |
| Reaction Time (NHS Ester) | 1 - 4 hours at room temperature | Longer incubation times can be performed at 4°C.[8] |
| SPAAC Reaction Time | 1 - 2 hours at room temperature | The kinetics of SPAAC are generally fast.[1] |
| SPAAC Efficiency | > 99% | Under ideal conditions, the reaction proceeds to near completion.[1] |
Table 2: Product Characteristics
| Parameter | Typical Value | Method of Determination |
| Degree of Labeling (DOL) | 2 - 10 | Spectrophotometry (A280/A(dye))[9] |
| Storage of Labeled Protein | -20°C or -80°C | Store in a suitable buffer containing a cryoprotectant.[6] |
| Stability of Conjugate | High | The amide and triazole bonds are very stable. |
Detailed Experimental Protocols
Protocol 1: Labeling of an Antibody with this compound
This protocol describes the modification of an antibody with a cyclooctyne group.
Materials:
-
Antibody of interest (1-5 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting spin column
Procedure:
-
Buffer Exchange: Prepare the antibody by exchanging it into 0.1 M sodium bicarbonate buffer (pH 8.3) using a desalting spin column. Adjust the antibody concentration to 1-5 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[1]
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the dissolved this compound to the antibody solution. For example, for 1 mg of a 150 kDa antibody (6.67 nmol), add 1.33 to 2.67 µL of the 10 mM stock solution.
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature with gentle stirring or rocking.[9]
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl, pH 8.0, and incubating for 5-10 minutes.
-
Purification: Remove excess, unreacted this compound using a desalting spin column, exchanging the buffer to PBS, pH 7.4.
-
Quantification: Determine the concentration of the cyclooctyne-labeled antibody using a spectrophotometer at 280 nm. The labeled antibody is now ready for the SPAAC reaction or can be stored at -20°C or -80°C.
Protocol 2: Fluorescent Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the reaction of the cyclooctyne-labeled antibody with an azide-functionalized fluorescent dye.
Materials:
-
Cyclooctyne-labeled antibody (from Protocol 1)
-
Azide-functionalized fluorescent dye
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Prepare Azide-Dye Stock Solution: Dissolve the azide-functionalized fluorescent dye in anhydrous DMSO to a concentration of 10 mM.
-
SPAAC Reaction: Add a 2 to 5-fold molar excess of the azide-dye to the cyclooctyne-labeled antibody solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the fluorescently labeled antibody from the unreacted azide-dye using a size-exclusion chromatography (SEC) column.
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the dye concentration by measuring the absorbance at the dye's maximum absorbance wavelength.
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_dye × ε_protein) / ( (A_280 - A_dye × CF_280) × ε_dye ) Where A_dye is the absorbance of the dye, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
-
Storage: Store the final fluorescently labeled antibody in a suitable buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide) at 4°C for short-term storage or at -20°C for long-term storage.
Signaling Pathway Visualization
Fluorescently labeled antibodies created using this methodology can be used to visualize specific components of signaling pathways. For example, a labeled antibody against a phosphorylated receptor tyrosine kinase (RTK) can be used to track its activation and internalization upon ligand binding.
Visualization of RTK signaling.
Conclusion
The use of this compound provides a robust and reliable method for the creation of fluorescent probes. The detailed protocols and quantitative data presented in these application notes are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement this powerful bioconjugation technique in their work.
References
- 1. interchim.fr [interchim.fr]
- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Fluorescent Labeling | Fluorescent Antibody services USA [biosyn.com]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
Troubleshooting & Optimization
How to improve the solubility of Cyclooctyne-O-NHS ester in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Cyclooctyne-O-NHS ester in aqueous buffers for bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound has limited solubility in aqueous solutions due to the hydrophobic nature of the cyclooctyne group.[1][2] Direct dissolution in aqueous buffers is often challenging. The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then add it to your aqueous reaction buffer.[3][4][5]
Q2: What is the best organic solvent to dissolve this compound?
A2: Anhydrous or high-quality DMSO is the most commonly recommended solvent for creating a stock solution of this compound.[3][6] DMF can also be used, but it must be amine-free to prevent reaction with the NHS ester.[3][4]
Q3: What is the maximum recommended concentration of the organic solvent in the final reaction mixture?
A3: To avoid potential denaturation or aggregation of proteins or other biomolecules, the final concentration of the organic co-solvent (e.g., DMSO or DMF) in the aqueous reaction buffer should typically be kept below 10%.[7]
Q4: What is the optimal pH for the aqueous buffer when working with this compound?
A4: The optimal pH for the reaction of NHS esters with primary amines on biomolecules is between 7.2 and 8.5.[8][9] A common choice is a phosphate, bicarbonate, or borate buffer at pH 8.3-8.5.[3][4] While a higher pH increases the rate of the desired amine reaction, it also significantly accelerates the hydrolysis of the NHS ester, which deactivates the reagent.[9][10][11][12]
Q5: Are there any buffers I should avoid?
A5: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target biomolecule for reaction with the NHS ester.[7]
Q6: Are there more water-soluble alternatives to this compound?
A6: Yes, there are cyclooctyne derivatives that include hydrophilic linkers, such as polyethylene glycol (PEG) or sulfonate groups.[1][8][13][14] These modifications can significantly improve the aqueous solubility of the reagent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon adding the this compound stock solution to the aqueous buffer. | The concentration of the ester in the final solution is above its solubility limit. | - Decrease the final concentration of the this compound. - Increase the percentage of the organic co-solvent, but be mindful of its effect on your biomolecule (generally stay below 10%). - Consider using a cyclooctyne derivative with enhanced aqueous solubility (e.g., a PEGylated version).[8][13] |
| Low conjugation efficiency. | 1. Hydrolysis of the NHS ester: The stock solution was not freshly prepared, or the pH of the reaction buffer is too high. 2. Inactive NHS ester: The reagent may have been improperly stored and exposed to moisture. 3. Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated, non-reactive primary amines. 4. Presence of competing nucleophiles: The buffer or sample contains primary amines (e.g., Tris buffer). | 1. Always prepare fresh stock solutions of the NHS ester immediately before use.[7] Ensure the reaction pH is within the optimal range of 7.2-8.5.[8][9] 2. Store the solid this compound in a desiccator at the recommended temperature (-20°C or -80°C) and allow it to warm to room temperature before opening to prevent condensation.[15] 3. Increase the pH of the reaction buffer to be within the 7.2-8.5 range to ensure deprotonation of the target primary amines.[10] 4. Exchange your sample into a non-amine-containing buffer like PBS, borate, or bicarbonate buffer.[7] |
| Inconsistent results between experiments. | 1. Variability in stock solution preparation: Inconsistent concentrations or age of the stock solution. 2. Fluctuations in reaction pH: The pH of the buffer may not be stable or accurately measured. | 1. Prepare a fresh stock solution for each experiment and use it immediately. 2. Verify the pH of your reaction buffer immediately before adding the NHS ester. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Solubility | Molar Concentration | Reference |
| DMSO | 100 mg/mL | 358.05 mM | [6] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | 17.90 mM | [6][16] |
| 10% DMSO in 90% Corn Oil | ≥ 5 mg/mL | 17.90 mM | [6][16] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | 22.38 mM | [16] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Add anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 100 mg/mL).[6]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Use the stock solution immediately for the best results, as the NHS ester is susceptible to hydrolysis.[7]
General Protocol for Labeling a Protein with this compound
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate buffer) at a pH between 7.2 and 8.5.[3][4][9]
-
Calculate Reagent Amount: Determine the required amount of this compound based on the desired molar excess (typically 10-20 fold molar excess over the protein).
-
Prepare Fresh NHS Ester Stock: Immediately before the reaction, prepare a concentrated stock solution of this compound in DMSO as described above.
-
Reaction: Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[4][8]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[17]
-
Purification: Remove the excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[3][4]
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. glenresearch.com [glenresearch.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. lumiprobe.com [lumiprobe.com]
- 15. This compound | 1425803-45-7 [sigmaaldrich.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Cyclooctyne-O-NHS Ester Labeling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the pH for cyclooctyne-O-NHS ester labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling reactions with this compound?
The optimal pH for reacting Cyclooctyne-O-NHS esters with primary amines on biomolecules is typically in the range of pH 8.3 to 8.5.[1][2][3][4] This pH provides a good balance between having a deprotonated, reactive amine group and minimizing the hydrolysis of the NHS ester. Some protocols may recommend a pH range of 7.2 to 9.[5][6]
Q2: Why is pH so critical for this reaction?
The reaction of an NHS ester with a primary amine is highly pH-dependent due to two competing factors:
-
Amine Reactivity: The primary amine on the biomolecule (e.g., the epsilon-amino group of a lysine residue) needs to be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH, the amine is protonated (-NH3+), making it unreactive.[1][3][4][7]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive towards the amine. The rate of this hydrolysis reaction increases significantly with increasing pH.[5][7]
Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[7]
Q3: What buffers are recommended for this labeling reaction?
Amine-free buffers are essential to prevent the buffer from competing with your biomolecule for reaction with the this compound. Recommended buffers include:
A 0.1 M sodium bicarbonate solution or a 0.1 M phosphate buffer are common choices.[1][2][4]
Q4: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[5][8] These buffers will react with the NHS ester, reducing the labeling efficiency of your target biomolecule. However, Tris or glycine can be used to quench the reaction once the desired labeling has been achieved.[5][9]
Q5: How does temperature affect the reaction?
Reactions are typically carried out at room temperature for 0.5 to 4 hours or at 4°C for longer periods, such as overnight.[5][8] Lowering the temperature can help to reduce the rate of NHS ester hydrolysis, which can be beneficial if you are experiencing low labeling efficiency.[8]
Q6: My this compound is not soluble in my aqueous buffer. What should I do?
Many NHS esters have poor water solubility. It is common practice to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture containing your biomolecule in the appropriate buffer.[1][2][3][4][5] Ensure the DMF is of high quality and free of dimethylamine, which can react with the NHS ester.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | Incorrect pH | Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5 using a calibrated pH meter.[1][2][3][4] At lower pH values, the primary amines on your biomolecule are protonated and less reactive.[1][3][4] |
| Hydrolysis of the NHS ester | If the pH is too high, the NHS ester will rapidly hydrolyze. Consider lowering the pH slightly (e.g., to 7.5-8.0) or reducing the reaction time. Performing the reaction at 4°C can also slow down hydrolysis.[5][8] Prepare the NHS ester solution immediately before use. | |
| Buffer contains primary amines | Ensure you are not using a buffer containing primary amines, such as Tris or glycine, as these will compete with your biomolecule for the NHS ester.[5][8] Switch to a recommended amine-free buffer like phosphate, bicarbonate, or HEPES. | |
| Low reactant concentration | Low concentrations of your biomolecule can lead to inefficient labeling as the competing hydrolysis reaction becomes more dominant.[5] If possible, increase the concentration of your biomolecule (recommended range is 1-10 mg/mL).[1] | |
| Inconsistent labeling results | pH drift during the reaction | The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can cause the pH of the reaction mixture to decrease, especially in large-scale reactions or with weakly buffered solutions.[1][2][3] Use a more concentrated buffer and monitor the pH during the reaction, adjusting as necessary. |
| Degraded NHS ester | NHS esters are moisture-sensitive.[10] Ensure your this compound is stored properly under dry conditions. Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[11] |
Data Presentation
The stability of the NHS ester is a critical factor in achieving efficient labeling. The following table summarizes the effect of pH on the half-life of NHS esters.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[5] |
| 8.0 | 4 | 1 hour[12] |
| 8.6 | 4 | 10 minutes[5][13] |
As the data indicates, a slight increase in pH can dramatically decrease the stability of the NHS ester, highlighting the importance of careful pH control.
Experimental Protocols
Protocol: pH Optimization for this compound Labeling
This protocol provides a general framework for determining the optimal pH for your specific biomolecule and this compound.
1. Materials:
- Biomolecule of interest in an amine-free buffer (e.g., 10 mg/mL in PBS)
- This compound
- Anhydrous DMSO or DMF
- A series of reaction buffers (0.1 M) at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0) such as sodium phosphate or sodium bicarbonate.
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns or other purification tools
- Method for analyzing the degree of labeling (e.g., mass spectrometry, HPLC, or a colorimetric assay if the cyclooctyne is part of a larger molecule with a reporter tag)
2. Procedure:
- Prepare the Biomolecule: Ensure your biomolecule is at a suitable concentration (e.g., 2 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.
- Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Set up Parallel Reactions: In separate microcentrifuge tubes, aliquot your biomolecule solution. Add the reaction buffer for each respective pH to be tested.
- Initiate the Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to each reaction tube. Mix gently.
- Incubate: Allow the reactions to proceed at room temperature for 1 hour or at 4°C for 4 hours.
- Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
- Purify the Conjugate: Remove excess, unreacted this compound using a desalting column or another appropriate purification method.
- Analyze the Degree of Labeling: Quantify the extent of labeling for each pH condition using your chosen analytical method. The pH that yields the highest degree of labeling with minimal side products is the optimal pH for your system.
Visualizations
Caption: Reaction pathway for this compound labeling and the competing hydrolysis reaction.
Caption: Troubleshooting workflow for low labeling efficiency in this compound reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. neb.com [neb.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. bidmc.org [bidmc.org]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
Preventing hydrolysis of Cyclooctyne-O-NHS ester during storage and handling.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Cyclooctyne-O-NHS ester during storage and handling.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent hydrolysis?
To ensure the long-term stability of this compound, it is critical to protect it from moisture, which can cause hydrolysis.[1] Proper storage involves the following:
-
Temperature: Store the solid reagent at -20°C.[2][3] Some suppliers recommend storage at -80°C for periods longer than one month.[4][5]
-
Desiccation: Keep the vial tightly sealed with a desiccant to minimize exposure to moisture.[1][2]
-
Inert Atmosphere: For optimal stability, storing the reagent under an inert gas like nitrogen is recommended.[1][4]
Q2: What is the recommended procedure for handling solid this compound?
To prevent the introduction of moisture when handling the solid reagent, follow these steps:
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation.[1][2][6]
-
Weighing: Weigh the desired amount of the ester quickly in a low-humidity environment.
-
Resealing: Promptly reseal the vial, preferably after purging with an inert gas, and return it to the recommended storage temperature.[1]
Q3: What solvents are recommended for dissolving this compound?
This compound is typically dissolved in anhydrous (dry) water-miscible organic solvents immediately before use.[2][6] Recommended solvents include:
It is crucial to use high-quality, amine-free DMF, as the presence of dimethylamine can react with the NHS ester.[7][8] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes in the presence of even trace amounts of water.[2][6] If a stock solution in an anhydrous solvent is prepared, it can be stored at -20°C for 1-2 months.[7][8][9]
Q4: How does pH affect the stability of the this compound in aqueous solutions?
The hydrolysis of the NHS ester is highly dependent on pH. The rate of hydrolysis significantly increases with higher pH.[7][10] While the optimal pH for reaction with primary amines is typically between 7.2 and 8.5, this is a compromise to balance the reaction rate with the competing hydrolysis.[11] At a pH of 7.0 and 0°C, the half-life of an NHS ester is approximately 4-5 hours; this decreases to just 10 minutes at pH 8.6 and 4°C.[10][12]
Troubleshooting Guide
Issue: Low or no reactivity of this compound in my conjugation reaction.
This is a common problem often attributable to the hydrolysis of the NHS ester. Use the following guide to troubleshoot the issue.
| Potential Cause | Recommended Action |
| Improper Storage | Ensure the reagent has been stored at the correct temperature (-20°C or -80°C) and with a desiccant.[2][3][4] Visually inspect the powder; if it appears clumpy or discolored, it may have been compromised by moisture. |
| Moisture Contamination During Handling | Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][6] Handle the reagent in a low-humidity environment. |
| Hydrolysis in Solution | Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[2] Do not store aqueous solutions of the ester.[7] |
| Incompatible Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2][10] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.[10] |
| Incorrect pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[11] A pH that is too high will lead to rapid hydrolysis, while a pH that is too low will result in the protonation of primary amines, preventing the reaction.[7] |
Quantitative Data
The stability of the N-hydroxysuccinimide (NHS) ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[10][12] |
| 8.0 | Room Temperature | ~1 hour[13] |
| 8.5 | Room Temperature | Significantly shorter than at pH 8.0[14] |
| 8.6 | 4 | 10 minutes[10][12] |
| 9.0 | Room Temperature | Minutes[15][16][17] |
Experimental Protocols
Protocol: Spectrophotometric Assay to Determine the Reactivity of this compound
This protocol allows for a qualitative assessment of the activity of the this compound by measuring the release of N-hydroxysuccinimide upon hydrolysis, which absorbs light at 260-280 nm.[1]
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
Anhydrous DMSO or DMF
-
0.5-1.0 N NaOH
-
Spectrophotometer and cuvettes
Procedure:
-
Weigh 1-2 mg of the this compound.
-
Dissolve the ester in a small amount of anhydrous DMSO or DMF (e.g., 250 µL), then dilute to a final volume of 2 mL with the amine-free buffer.[1]
-
Prepare a control tube containing the same amount of DMSO or DMF in 2 mL of buffer.[1]
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the absorbance of the ester solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is within the linear range of the instrument and record this value.[1]
-
To 1 mL of the ester solution, add 100 µL of 0.5-1.0 N NaOH to induce complete hydrolysis.[1]
-
Vortex the solution for 30 seconds.
-
Promptly (within 1 minute) measure the absorbance at 260 nm.[1]
Interpretation of Results:
-
Active Reagent: If the absorbance after adding NaOH is significantly greater than the initial absorbance, the this compound is active.
-
Inactive (Hydrolyzed) Reagent: If there is little to no increase in absorbance after adding NaOH, the ester has likely been hydrolyzed and is inactive.[16]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. interchim.fr [interchim.fr]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Troubleshooting non-specific binding in Cyclooctyne-O-NHS ester conjugations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctyne-O-NHS ester conjugations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is non-specific binding in the context of this compound conjugations and what causes it?
A1: Non-specific binding refers to the undesirable adhesion of the this compound or the resulting conjugate to surfaces or molecules other than the intended target.[1][2] This can lead to high background signals, reduced assay sensitivity, and inaccurate results.[1]
Common causes include:
-
Hydrolysis of the NHS ester: In aqueous solutions, the NHS ester can hydrolyze, creating a carboxyl group that can contribute to non-specific electrostatic interactions.[1]
-
Excess labeling: Over-modification of a protein with the hydrophobic cyclooctyne moiety can alter its properties, leading to aggregation and increased non-specific hydrophobic interactions.[1]
-
Inadequate Purification: Failure to remove unconjugated this compound after the reaction is a primary cause of non-specific binding in subsequent steps.[2]
-
Improper Reaction Conditions: Suboptimal pH, temperature, or buffer composition can lead to side reactions and increased non-specific interactions.[1]
-
Contaminants or Aggregates: The presence of aggregates of the modified protein or other contaminants can result in high background signals.[1]
Q2: My conjugation efficiency is low. What are the potential causes and how can I improve it?
A2: Low conjugation efficiency is a common issue that can stem from several factors related to the stability of the NHS ester and the reaction conditions.
-
NHS Ester Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water, which is highly pH-dependent.[2][3][4] To minimize hydrolysis, perform the conjugation reaction at an optimal pH and temperature. Consider performing the reaction at 4°C for a longer duration if hydrolysis is suspected to be a major issue.[5]
-
Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[3][5] At lower pH, the amine group is protonated and less reactive.[6][7] At higher pH, the rate of NHS ester hydrolysis increases significantly.[3][4][6]
-
Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided during the conjugation step.[3][5] Phosphate, bicarbonate, or borate buffers are recommended.[3]
-
Reagent Quality and Storage: Ensure the this compound is stored correctly (typically at -20°C, desiccated) to prevent degradation.[5][8] Prepare the reagent solution immediately before use to minimize hydrolysis.[2]
To improve efficiency, you can try increasing the concentration of your protein and/or the molar excess of the this compound.[5]
Q3: How do I choose the optimal buffer and pH for my conjugation reaction?
A3: The choice of buffer and pH is critical for a successful conjugation.
-
Recommended Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers.[3][6]
-
Optimal pH Range: The ideal pH range for NHS ester reactions is 7.2 to 8.5.[3][5] A pH of 8.3-8.5 is often cited as optimal for labeling biomolecules.[6]
-
Buffers to Avoid: Do not use buffers containing primary amines like Tris or glycine, as they will quench the reaction.[3][5]
The following table summarizes the effect of pH on the stability of NHS esters:
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [3],[4] |
| 8.0 | 4 | 1 hour | [9] |
| 8.6 | 4 | 10 minutes | [3],[4],[9] |
Q4: Is it necessary to quench the reaction, and what should I use?
A4: Yes, quenching the reaction is an important step to stop the conjugation process and deactivate any unreacted, highly reactive this compound.[10][11] Failing to quench can lead to continued, unwanted labeling of other molecules in subsequent steps.[10]
Common quenching agents include:
-
Tris Buffer: Add to a final concentration of 20-50 mM.[3][11]
-
Glycine: Can also be used to cap any remaining NHS esters.[3][11]
-
Hydroxylamine: Can be added to a final concentration of 10mM.[9]
Incubate with the quenching agent for 15-30 minutes at room temperature.[1]
Q5: What is the best method to purify my cyclooctyne-conjugated protein and remove non-specific binding contaminants?
A5: Purification is a critical step to remove unreacted this compound, hydrolyzed ester, and any protein aggregates.[2] The choice of method depends on the scale of your reaction and the properties of your biomolecule.
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is the most common and effective method for separating the larger, labeled protein from smaller, unbound reagent molecules.[2]
-
Dialysis: Suitable for removing small molecule contaminants, though it is a slower process.[12]
-
Chromatography: Techniques like HPLC can also be used for purification.[2]
Proper purification is essential for minimizing non-specific binding in downstream applications.[2]
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[6] If necessary, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6][13]
-
Perform the Conjugation: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.[2][13] The optimal ratio should be determined empirically.
-
Incubate: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C.[6]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[1][13]
-
Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[2][5]
Visual Guides
Caption: A logical workflow for troubleshooting non-specific binding.
Caption: The desired conjugation reaction and the competing hydrolysis side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. blog.truegeometry.com [blog.truegeometry.com]
- 11. benchchem.com [benchchem.com]
- 12. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
How to determine the optimal molar ratio of Cyclooctyne-O-NHS ester to protein.
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal molar ratio of Cyclooctyne-O-NHS ester to a protein for effective bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: The optimal molar ratio is highly dependent on the specific protein, its concentration, and the number of available primary amines (lysine residues).[1][2] A common starting point is a molar excess of the this compound. For many proteins, a molar excess of 8 to 20-fold is a good starting range to test.[1][3] However, for mono-labeling, an empirical value of 8-fold molar excess is often suggested.[1][2] It is crucial to perform a titration experiment to determine the optimal ratio for your specific application.
Q2: What are the critical parameters for the labeling reaction?
A2: Several factors influence the success of the labeling reaction. The reaction is strongly pH-dependent, with an optimal range of pH 8.3-8.5.[1][2] At a lower pH, the primary amines on the protein are protonated and less reactive, while at a higher pH, the NHS ester is prone to hydrolysis.[1][2][4] The reaction temperature can range from 4°C to 37°C, and incubation times can vary from 30 minutes to overnight.[5] It is essential to use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[1][3]
Q3: How can I determine the degree of labeling (DOL)?
A3: The degree of labeling, which is the average number of cyclooctyne molecules conjugated to each protein molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at a wavelength specific to the cyclooctyne label if it has a chromophore. If the cyclooctyne itself does not absorb light, a secondary reaction with an azide-containing fluorescent probe (via click chemistry) can be performed, followed by measuring the absorbance of the fluorescent dye.[6][7]
Experimental Protocols
Protocol: Determining the Optimal Molar Ratio of this compound to Protein
This protocol outlines a method to test a range of molar ratios to identify the optimal condition for your protein of interest.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[3]
-
-
Labeling Reaction:
-
Set up a series of reactions with varying molar ratios of this compound to protein. Good starting points are 5:1, 10:1, 15:1, and 20:1.
-
Add the calculated volume of the dissolved this compound to the protein solution while gently vortexing.
-
Incubate the reactions for 1-2 hours at room temperature or 2-4 hours at 4°C.[3]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or dialysis.[3]
-
-
Characterization:
-
Determine the degree of labeling (DOL) for each molar ratio.
-
Assess the functionality of the labeled protein to ensure that the modification has not compromised its activity.
-
Check for protein aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
-
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| Starting Molar Ratio (Ester:Protein) | 5:1 to 20:1 | Highly protein-dependent; requires optimization. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1][7] |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3) | Critical for amine reactivity and NHS ester stability.[1][3] |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate) | Avoid Tris, as it contains primary amines.[1][5] |
| Reaction Temperature | 4°C - 37°C | Lower temperatures may reduce aggregation.[3][5] |
| Incubation Time | 30 min - 4 hours (or overnight at 4°C) | Longer times may be needed for lower temperatures or less reactive proteins.[2][5] |
Troubleshooting Guide
Caption: Troubleshooting guide for this compound protein labeling.
Q4: What should I do if I observe low labeling efficiency?
A4: Low labeling efficiency can be due to several factors. First, ensure that your this compound is not hydrolyzed by using a fresh or properly stored stock and preparing the solution immediately before use.[8][9] Verify that the reaction buffer is amine-free and the pH is within the optimal range of 8.3-8.5.[1][2] If these conditions are correct, you may need to increase the molar excess of the this compound or increase the protein concentration.[7][10]
Q5: My protein is aggregating after the labeling reaction. How can I prevent this?
A5: Protein aggregation can occur due to over-labeling, which alters the protein's surface charge and hydrophobicity.[3] The hydrophobicity of the cyclooctyne moiety itself may also contribute to aggregation. To mitigate this, try reducing the molar ratio of the this compound to the protein.[3] Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can also help.[3] Additionally, optimizing the buffer conditions, such as pH and ionic strength, may improve protein stability. In some cases, the addition of solubility-enhancing excipients like arginine can be beneficial.
Q6: The biological activity of my protein is compromised after labeling. What could be the cause?
A6: A loss of protein function is often due to the modification of primary amines located within the active site or binding interfaces of the protein.[4] To address this, reducing the molar excess of the this compound can help to minimize the modification of these critical residues. If the problem persists, you may need to consider alternative bioconjugation strategies that target different amino acids or employ site-specific labeling techniques.
Experimental Workflow Diagram
Caption: Workflow for optimizing the molar ratio of this compound to protein.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. neb.com [neb.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. biotium.com [biotium.com]
- 8. mdpi.com [mdpi.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Stability of Cyclooctyne-O-NHS ester in different solvent systems.
Technical Support Center: Cyclooctyne-O-NHS Ester
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: The solid form of this compound should be stored at -20°C or -80°C, under a dry, inert atmosphere such as nitrogen.[1][2] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent moisture condensation onto the product, which can cause hydrolysis.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Anhydrous or "dry" dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.[3] These solvents, when anhydrous, minimize the premature hydrolysis of the NHS ester. It is critical to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[3]
Q3: How long are stock solutions of this compound stable?
A3: The stability of stock solutions is highly dependent on the storage temperature. Manufacturer data indicates the following storage guidelines for prepared stock solutions:
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Can I use aqueous buffers to dissolve this compound?
A4: It is not recommended to dissolve this compound directly in aqueous buffers for storage. The NHS ester moiety is highly susceptible to hydrolysis in aqueous environments, especially at neutral to high pH.[5][6] For conjugation reactions, a concentrated stock solution in anhydrous DMSO or DMF should be prepared first and then added to the aqueous reaction buffer.
Q5: What is the optimal pH for performing conjugation reactions with this compound?
A5: The optimal pH for reacting NHS esters with primary amines (e.g., on proteins) is a compromise between amine reactivity and NHS ester stability. A pH range of 7.2 to 8.5 is generally recommended.[6] While the reaction rate with amines increases at higher pH, the rate of hydrolysis also increases significantly.[5][7][8]
Q6: Which buffers should I avoid in my conjugation reaction?
A6: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to low conjugation efficiency.[6] Good buffer choices include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at the desired pH.[3][6]
Data on this compound Stability
The stability of this compound is primarily influenced by the solvent, pH, and temperature. Below are tables summarizing its stability under different conditions.
Table 1: Stability of this compound Stock Solutions in Anhydrous Organic Solvents
| Solvent | Recommended Storage Temp. | Stability Period |
| DMSO (anhydrous) | -80°C | ≤ 6 months[1][2][4] |
| DMSO (anhydrous) | -20°C | ≤ 1 month[1][2][4] |
| DMF (anhydrous, amine-free) | -80°C | ≤ 6 months |
| DMF (anhydrous, amine-free) | -20°C | ≤ 1 month |
Note: Data is based on manufacturer recommendations. For optimal results, always use freshly prepared solutions.
Table 2: Estimated Half-life of the NHS Ester Moiety in Aqueous Buffers
| pH | Temperature | Estimated Half-life |
| 7.0 | 0°C | ~4-5 hours[9] |
| 7.0 | 4°C | ~4-5 hours[6] |
| 8.0 | 4°C | ~1 hour[10] |
| 8.6 | 4°C | ~10 minutes[6][10] |
Note: This data is for general N-hydroxysuccinimide (NHS) esters. The presence of the cyclooctyne moiety is not expected to significantly alter the hydrolysis rate of the NHS ester.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Action |
| Hydrolyzed Reagent | The solid reagent may have been exposed to moisture, or the stock solution may have been stored improperly. Test the activity of the NHS ester using the protocol provided below or purchase a new vial. Always allow the solid reagent to warm to room temperature before opening. |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range (7.2-8.5). Reaction is slow at pH < 7, and hydrolysis is rapid at pH > 8.5.[5][6] |
| Competing Nucleophiles in Buffer | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[6] Use a recommended buffer like PBS or Borate buffer. |
| Insufficient Reagent Concentration | A molar excess of the this compound (typically 10-20 fold) is usually required. Optimize the molar ratio of the reagent to your target molecule. |
| Instability of Target Molecule | Confirm that your protein or other target molecule is stable and soluble at the reaction pH and temperature. |
Issue 2: Precipitation Observed During Reaction
| Potential Cause | Recommended Action |
| Low Solubility of Reagent | When adding the reagent from a concentrated DMSO/DMF stock, add it slowly to the reaction mixture while vortexing gently to avoid localized precipitation. |
| Protein Aggregation | The addition of an organic solvent (DMSO/DMF) or a change in pH can cause some proteins to aggregate. Perform a buffer exchange to ensure your protein is in a compatible buffer before starting the reaction. Consider reducing the percentage of organic solvent in the final reaction volume. |
| High Reagent Concentration | Very high concentrations of the labeling reagent may cause precipitation. Try reducing the molar excess of the this compound. |
Issue 3: Non-specific or Unwanted Side Reactions
| Potential Cause | Recommended Action |
| Reaction with Thiols | Some cyclooctyne variants can exhibit cross-reactivity with free thiols (e.g., cysteine residues).[11] If your protein has reactive cysteines and you suspect a side reaction, consider blocking the thiols with a suitable reagent prior to conjugation or using a different cyclooctyne linker like DBCO, which is reported to have good stability.[12] |
| Reaction with Other Nucleophiles | At very high pH, other nucleophilic side chains like tyrosine or serine can potentially react with NHS esters, though this is less common. Ensure the reaction is performed within the recommended pH range of 7.2-8.5. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol describes a general method for labeling a protein with this compound.
-
Buffer Exchange: Exchange the protein into an amine-free buffer (e.g., 1X PBS, pH 7.4) using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
Prepare NHS Ester Stock: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed to achieve a 10-20 fold molar excess relative to the protein.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Add the stock solution dropwise while gently stirring to prevent precipitation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[12]
-
Purification: Remove excess, unreacted reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Assessing the Activity of this compound via Hydrolysis
This protocol allows for a qualitative or semi-quantitative assessment of whether your NHS ester reagent is active by measuring the release of N-hydroxysuccinimide (NHS) upon forced hydrolysis.[6]
-
Reagent Preparation:
-
Prepare a ~1 mg/mL solution of the this compound in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.5). If the reagent is not water-soluble, first dissolve it in a small amount of DMSO and then dilute it with the buffer.
-
Prepare a "control" tube containing only the buffer (and DMSO if used).
-
-
Initial Absorbance Measurement:
-
Set a spectrophotometer to 260 nm.
-
Zero the spectrophotometer using the "control" solution.
-
Measure the absorbance of the NHS ester solution. This is Ainitial.
-
-
Forced Hydrolysis:
-
To 1 mL of the NHS ester solution, add 50 µL of 1 N NaOH. Mix well. This will rapidly hydrolyze any active NHS ester.
-
-
Final Absorbance Measurement:
-
Immediately (within 1 minute) measure the absorbance of the base-treated solution at 260 nm. This is Afinal.
-
-
Interpretation:
-
If Afinal > Ainitial , the reagent is active, as the release of the NHS leaving group results in increased absorbance at 260 nm.
-
If Afinal ≈ Ainitial , the reagent has likely been fully hydrolyzed and is inactive.
-
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DBCO NHS Ester | AAT Bioquest [aatbio.com]
Technical Support Center: Quenching Unreacted Cyclooctyne-O-NHS Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctyne-O-NHS ester conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the reaction after conjugation with this compound?
After the desired conjugation of this compound to your molecule of interest (e.g., a protein or antibody), any unreacted NHS ester remains highly reactive towards primary amines.[1] Quenching is a critical step to deactivate this excess reagent. Failing to quench can lead to several issues:
-
Continued, Unwanted Labeling: The unreacted this compound can continue to react with primary amines on your target molecule, leading to a higher and potentially heterogeneous degree of labeling.
-
Modification of Downstream Reagents: If not quenched, the reactive ester can modify other molecules in subsequent experimental steps, such as purification resins or other biomolecules containing primary amines.
-
Reduced Stability and Aggregation: Over-labeling or non-specific modification can alter the physicochemical properties of your conjugate, potentially leading to instability and aggregation.
Q2: What are the common quenching agents for NHS ester reactions?
Several reagents containing primary amines can be used to quench unreacted NHS esters. The most common include:
-
Tris (tris(hydroxymethyl)aminomethane): A widely used buffer and quenching agent.[1][2]
-
Glycine: A simple amino acid that effectively quenches NHS esters.[1][2]
-
Hydroxylamine: Another effective quenching agent, which can also cleave certain ester linkages.[2][3]
-
Ethanolamine: A primary amine that can be used for quenching.[2][3]
Q3: What are the recommended concentrations and incubation times for quenching?
The optimal quenching conditions can vary depending on the specific reaction. However, a general guideline is to use the quenching agent at a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature.[1][2] It is important to ensure that the molar excess of the quenching agent is sufficient to react with all unreacted this compound.
Q4: Does the cyclooctyne moiety react with the quenching agents?
Cyclooctyne is a strained alkyne that is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4] While the primary amine quenching agents are not the intended reaction partners for the cyclooctyne group, the high reactivity of strained alkynes warrants consideration. However, there is no direct evidence in the provided search results to suggest a significant side reaction between the cyclooctyne group and common amine-based quenching agents under standard quenching conditions. The cyclooctyne group is reported to be stable in aqueous solutions.[5]
Q5: How do I remove the quenching agent and other byproducts after the reaction?
After quenching, it is essential to purify the conjugated molecule to remove the excess quenching agent, the hydrolyzed NHS, and any unreacted this compound. Common purification methods include:
-
Size-Exclusion Chromatography (e.g., desalting columns): This is a rapid and effective method to separate the larger conjugate from smaller molecules.
-
Dialysis: A straightforward method for removing small molecules from the conjugate solution.
-
Tangential Flow Filtration (TFF): Suitable for larger-scale purification.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: The this compound is sensitive to moisture and can hydrolyze, rendering it inactive. | - Prepare the NHS ester solution immediately before use. - Use anhydrous solvents (e.g., DMSO, DMF) to dissolve the NHS ester. - Ensure the reaction buffer is fresh and at the optimal pH (typically 7.2-8.5).[6] |
| Suboptimal pH: The reaction between the NHS ester and the primary amine is pH-dependent. At low pH, the amine is protonated and less reactive. At high pH, hydrolysis of the NHS ester is accelerated.[6] | - Maintain the reaction pH between 7.2 and 8.5 for optimal results.[6] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for reaction with the NHS ester if present during the conjugation step. | - Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer for the conjugation reaction.[6] | |
| High Background / Non-specific Binding | Insufficient Quenching: Unreacted this compound can bind non-specifically to other molecules or surfaces. | - Ensure a sufficient molar excess of the quenching agent is used. - Increase the quenching incubation time or concentration if necessary. |
| Inadequate Purification: Residual unreacted reagents and byproducts can interfere with downstream applications. | - Optimize the purification method to ensure complete removal of small molecules. Consider using a desalting column with an appropriate molecular weight cutoff. | |
| Precipitation of the Conjugate | Over-labeling: A high degree of conjugation can alter the solubility of the protein. | - Optimize the molar ratio of this compound to the target molecule. Perform a titration to find the optimal ratio. - Reduce the reaction time. |
| Solvent incompatibility: If the this compound is dissolved in an organic solvent, adding a large volume to the aqueous reaction buffer can cause precipitation. | - Keep the volume of the organic solvent to a minimum (typically <10% of the total reaction volume).[1] | |
| Loss of Protein Activity | Modification of critical primary amines: The NHS ester can react with primary amines in the active site or other functionally important regions of the protein. | - If possible, protect critical amines before conjugation. - Consider site-specific conjugation methods if preserving activity is paramount. |
Data Presentation
Table 1: Recommended Quenching Conditions for NHS Ester Reactions
| Quenching Agent | Typical Final Concentration | Typical Incubation Time | pH of Quenching Solution | Notes |
| Tris-HCl | 20 - 100 mM[2] | 15 - 30 minutes | ~8.0 | Widely used and effective. |
| Glycine | 20 - 100 mM[2] | 15 - 30 minutes | ~8.0 | A simple and efficient quenching agent. |
| Hydroxylamine | 10 - 50 mM[2] | 15 - 30 minutes | ~8.5 | Can also cleave ester bonds, which may be a consideration for certain applications. A study on TMT reagents (NHS esters) showed it to be less efficient than methylamine at removing off-target acylations.[7] |
| Ethanolamine | 20 - 50 mM[2] | 15 - 30 minutes | ~8.5 | Another primary amine option for quenching. |
Note: While these are general recommendations for NHS esters, it is always advisable to optimize the quenching conditions for your specific this compound conjugate.
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted this compound
-
Perform the Conjugation Reaction: Follow your established protocol for conjugating the this compound to your target molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
Prepare the Quenching Solution: Prepare a stock solution of your chosen quenching agent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0).
-
Quench the Reaction: Add the quenching solution to the conjugation reaction mixture to achieve the desired final concentration (e.g., 50 mM).
-
Incubate: Gently mix the reaction and incubate at room temperature for 15-30 minutes.
-
Purify the Conjugate: Remove the excess quenching agent, hydrolyzed NHS, and unreacted this compound using a suitable purification method such as a desalting column or dialysis.
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation and quenching.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Cyclooctyne - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Labeled with Cyclooctyne-O-NHS Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyclooctyne-O-NHS ester for protein labeling.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of proteins after labeling with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction is highly pH-dependent. At low pH, primary amines are protonated and unavailable for reaction. At high pH, the NHS ester hydrolyzes rapidly.[1][2][3] | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1] Use a freshly prepared buffer such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS).[2][3] |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that compete with the protein for the NHS ester.[1] | Perform buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) before labeling.[1][4] | |
| Hydrolyzed this compound: The NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive.[5][6] | Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[1][5][6] Store the solid reagent desiccated at -20°C.[1] | |
| Insufficient Molar Excess of Ester: An inadequate amount of the labeling reagent will result in a low degree of labeling. | Increase the molar excess of this compound. A common starting point is an 8- to 20-fold molar excess over the protein.[1][2] | |
| Low Protein Concentration: At low protein concentrations, the competing hydrolysis of the NHS ester is more pronounced.[1] | Use a protein concentration of at least 2 mg/mL.[1] | |
| Protein Precipitation during or after Labeling | Over-labeling: Excessive modification of lysine residues can alter the protein's isoelectric point and solubility.[5] | Reduce the molar excess of the this compound or shorten the reaction time.[5] |
| Poor Solubility of the Labeled Protein: The addition of the hydrophobic cyclooctyne group may decrease the solubility of some proteins. | If precipitation occurs during concentration, consider adding glycerol to a final concentration of 10% (v/v) or adjusting the temperature.[7] For purification, use a buffer with optimal salt concentration and pH for your specific protein.[8] | |
| Poor Solubility of this compound: The ester may not be fully dissolved before addition to the aqueous protein solution. | Ensure the this compound is completely dissolved in the organic solvent before adding it to the protein solution. The final concentration of the organic solvent should typically not exceed 10%.[5] | |
| Inconsistent Results | Inaccurate Protein Concentration: An incorrect starting protein concentration will lead to variability in the molar excess of the labeling reagent. | Accurately determine the protein concentration before initiating the labeling reaction.[5] |
| Variability in Reagent Activity: Degradation of the this compound due to improper storage. | Use a fresh vial of the labeling reagent and store it properly under desiccated conditions at -20°C.[1][5] | |
| Non-specific Labeling or Side Reactions | Reaction with other Nucleophiles: While highly selective for primary amines, side reactions with other nucleophilic residues like thiols (cysteines) can occur, especially with certain cyclooctyne derivatives.[9][10] | If non-specific labeling is suspected, consider adding a mild reducing agent like β-mercaptoethanol (βME) at a low concentration to protect free thiols.[9] However, this should be tested empirically as it can sometimes enhance background labeling in cell lysates.[9] |
Frequently Asked Questions (FAQs)
1. What is the optimal buffer for labeling proteins with this compound?
The optimal buffer is one that is free of primary amines and has a pH between 7.2 and 8.5.[1] Commonly used buffers include phosphate-buffered saline (PBS) at pH 7.4 or 0.1 M sodium bicarbonate at pH 8.3.[1][2] Avoid buffers containing Tris or glycine, as they will compete with the labeling reaction.[1]
2. How should I prepare and store the this compound?
This compound is sensitive to moisture and should be stored desiccated at -20°C.[1][6] For labeling, dissolve the ester in anhydrous DMSO or DMF immediately before use.[1][5][6] Do not prepare stock solutions in aqueous buffers for storage, as the NHS ester will hydrolyze.[5][6]
3. What is the recommended molar ratio of this compound to protein?
A starting point is typically an 8- to 20-fold molar excess of the this compound to the protein.[1][2][4] However, the optimal ratio may need to be determined empirically for your specific protein and desired degree of labeling.
4. How can I remove unreacted this compound after the labeling reaction?
Several methods are effective for removing small molecule impurities like unreacted NHS esters:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is a common and efficient method for separating the labeled protein from smaller molecules.[3][4][11]
-
Dialysis: This method involves exchanging the buffer to remove small molecules over a longer period.[4][7][11]
-
Tangential Flow Filtration (TFF): Suitable for larger sample volumes.[11]
-
Precipitation: Methods like ethanol or acetone precipitation can be used for some proteins and nucleic acids.[2][3]
5. My protein is precipitating after labeling. What can I do?
Protein precipitation can be due to over-labeling or reduced solubility.[5] Try the following:
-
Reduce the molar excess of the this compound in the labeling reaction.[5]
-
Shorten the reaction incubation time.[5]
-
During purification and concentration, consider adding cryoprotectants like glycerol (up to 10% v/v) to improve solubility.[7]
-
Optimize the buffer conditions (pH, salt concentration) for your specific labeled protein.[8]
6. How do I quench the labeling reaction?
The reaction can be stopped by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.[4] This will react with and consume any remaining active this compound.
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]
-
-
Perform the Labeling Reaction:
-
Add the calculated amount of the dissolved this compound to the protein solution. A common starting point is an 8- to 20-fold molar excess of the ester to the protein.[1][2][4]
-
Incubate the reaction for 30 minutes to 4 hours at room temperature, or overnight at 4°C.[1] The shorter incubation at room temperature is often sufficient.[4]
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for at least 5 minutes at room temperature.[4]
-
-
Purify the Labeled Protein:
Purification of Labeled Protein using a Desalting Column
-
Equilibrate the Column: Equilibrate the desalting column with your desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.
-
Apply the Sample: Apply the quenched labeling reaction mixture to the equilibrated column.
-
Elute the Protein: Elute the labeled protein with the storage buffer. The protein will elute in the void volume, while the smaller unreacted ester and byproducts will be retained in the column matrix.
-
Collect Fractions: Collect the fractions containing the purified, labeled protein. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: Troubleshooting logic for low protein labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Long-term storage conditions for Cyclooctyne-O-NHS ester.
Technical Support Center: Cyclooctyne-O-NHS Ester
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage, handling, and use of this compound. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for the long term?
For long-term stability, solid this compound should be stored at -20°C under a dry, inert atmosphere, such as nitrogen.[1] It is crucial to keep the vial tightly sealed to prevent moisture contamination, which can lead to hydrolysis of the NHS ester. Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation from forming inside.[2][3]
Q2: I need to make a stock solution. What solvent should I use and how should it be stored?
This compound is often insoluble in aqueous buffers and should first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5][6] Ensure the solvent is anhydrous, as any residual water can hydrolyze the NHS ester.[3][4] Stock solutions should be prepared fresh, but if storage is necessary, they can be aliquoted into tightly sealed vials and stored under an inert atmosphere.[3] For optimal stability, store these aliquots at -80°C for up to 6 months or at -20°C for up to one month.[1][7]
Q3: What buffers are compatible with this compound reactions?
The choice of buffer is critical. Use non-nucleophilic buffers with a pH range of 7.2 to 8.5.[4] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate.[6][8] Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[4]
Q4: What is the primary cause of NHS ester degradation?
The primary cause of degradation is hydrolysis, where the NHS ester reacts with water.[5][6] This reaction is highly pH-dependent; the rate of hydrolysis increases significantly at higher pH values.[4][6] The half-life of a typical NHS ester can be as short as 10 minutes at pH 8.6 at 4°C.[6][9] Therefore, minimizing exposure to moisture and controlling pH are paramount for successful conjugation.[3]
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | > 6 months | Store under a dry, inert atmosphere (e.g., Nitrogen).[1] |
| Stock Solution | -80°C | 6 months | Use anhydrous DMSO or DMF; store in aliquots under Nitrogen.[1][7] |
| Stock Solution | -20°C | 1 month | Use anhydrous DMSO or DMF; store in aliquots under Nitrogen.[1][7] |
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
-
Potential Cause: Suboptimal pH. The reaction between the NHS ester and a primary amine is most efficient at a pH of 7.2-8.5.[4] If the pH is too low, the amine groups on your target molecule will be protonated and unavailable for reaction.[4]
-
Solution: Verify the pH of your reaction buffer using a calibrated meter. Adjust as necessary with a non-amine-containing base.
-
-
Potential Cause: Hydrolysis of NHS Ester. The reagent may have been compromised by moisture during storage or the reaction buffer may be contaminated. The half-life of hydrolysis for NHS esters can be 4-5 hours at pH 7 and 0°C, but decreases rapidly as pH and temperature increase.[6][9]
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening.[3] Prepare stock solutions immediately before use with anhydrous-grade DMSO or DMF.[4] If low efficiency persists, consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[4]
-
-
Potential Cause: Incompatible Buffer. Your buffer may contain primary amines (e.g., Tris, glycine) that compete with the labeling reaction.[4]
-
Solution: Switch to a non-amine buffer such as PBS, HEPES, or bicarbonate buffer.
-
-
Potential Cause: Low Reactant Concentration. If the concentration of your target protein or molecule is too low (e.g., below 2 mg/mL), the competing hydrolysis reaction can dominate.[4]
-
Solution: Increase the concentration of your target molecule and/or the molar excess of the this compound.[4]
-
Issue 2: Precipitate Forms During the Reaction
-
Potential Cause: Reagent Solubility. Many NHS esters have low water solubility. Adding a concentrated stock from an organic solvent (like DMSO) too quickly into an aqueous buffer can cause the reagent to precipitate.[6]
-
Solution: Add the NHS ester stock solution to the reaction mixture slowly while vortexing to ensure it disperses and reacts before it has a chance to precipitate.
-
-
Potential Cause: Protein Aggregation. Changes in pH or the addition of an organic solvent can sometimes cause protein instability and aggregation.[10]
-
Solution: Ensure your protein is stable and soluble in the final reaction conditions. Perform a small-scale test to check for precipitation before committing your entire sample.
-
Visualizations
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: General workflow for protein labeling with NHS ester.
Experimental Protocol: Antibody Labeling
This protocol provides a general method for labeling an antibody with this compound. Optimization may be required based on the specific antibody and desired degree of labeling.
1. Materials
-
Antibody (or other protein) of interest
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or PBS, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., spin column) for purification
2. Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer. This can be done using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
3. Reagent Preparation
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution. For example, dissolve ~2.8 mg in 1 mL of DMSO.
4. Labeling Reaction
-
Calculate the volume of the NHS ester stock solution needed. A 10- to 20-fold molar excess of the NHS ester over the antibody is a common starting point.
-
Example Calculation: For 1 mg of a 150 kDa IgG antibody in 0.5 mL:
-
Moles of Ab = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol
-
Moles of NHS ester (20x excess) = 20 * 6.67 nmol = 133.4 nmol
-
Volume of 10 mM stock = (133.4 x 10⁻⁹ mol) / (10 x 10⁻³ mol/L) = 13.3 µL
-
-
-
Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature can help minimize hydrolysis.[4]
5. Quenching and Purification
-
(Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for 15 minutes.
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
6. Final Product
-
Characterize the labeled antibody to determine the degree of labeling (DOL).
-
Store the purified conjugate according to the antibody's recommended storage conditions, typically at 4°C for short-term or -20°C/-80°C for long-term storage.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Unstrained vs. Strained: A Showdown of Cyclooctyne-NHS Esters for Bioorthogonal Labeling
In the rapidly evolving landscape of bioconjugation and drug development, the choice of reagents for targeted molecular labeling is paramount. Among the arsenal of bioorthogonal tools, strain-promoted alkyne-azide cycloaddition (SPAAC) stands out for its ability to form stable covalent bonds in complex biological environments without the need for cytotoxic copper catalysts. At the heart of this reaction are cyclooctyne reagents, and this guide provides a detailed comparison of the reaction kinetics of two prominent classes: the simple, unstrained Cyclooctyne-O-NHS ester and the highly strained Dibenzocyclooctyne (DBCO)-NHS ester. This comparison is intended for researchers, scientists, and drug development professionals seeking to optimize their labeling strategies.
Quantitative Comparison of Reaction Kinetics
The reactivity of cyclooctynes in SPAAC is primarily dictated by the degree of ring strain. The data presented below clearly demonstrates that the increased ring strain in DBCO, achieved through the fusion of two benzene rings, results in a significantly faster reaction rate with azides compared to the parent, unstrained cyclooctyne. The second-order rate constant (k) is a direct measure of the reaction's speed, with a higher value indicating a faster reaction.
| Feature | This compound | DBCO-NHS ester |
| Cyclooctyne Core | Cyclooctyne (Oct) | Dibenzocyclooctyne (DBCO/DIBAC) |
| Second-Order Rate Constant (k) with Benzyl Azide | ~2.4 x 10⁻³ M⁻¹s⁻¹[1] | ~0.3 - 1.0 M⁻¹s⁻¹[2][3][4] |
| Relative Reactivity | Base | ~125 to 417 times faster |
| Key Structural Feature | Simple eight-membered alkyne ring | Cyclooctyne ring fused with two benzene rings, inducing high strain |
Note: The reaction rate for this compound is based on the parent cyclooctyne ("Oct"). The linker is not expected to significantly alter the intrinsic reactivity of the alkyne. The range for DBCO reflects variations reported for different derivatives and experimental conditions.
The Impact of Strain on Reaction Efficiency
The substantial difference in reaction kinetics between these two reagents has significant practical implications. For applications requiring rapid labeling, especially at low concentrations of reactants, DBCO-NHS ester is the superior choice. Its high rate constant ensures that the labeling reaction proceeds to completion in a much shorter timeframe. In contrast, while this compound is a more economical option, its slower kinetics may necessitate longer incubation times or higher concentrations to achieve the desired degree of labeling.
Experimental Protocols
To ensure a standardized and reproducible comparison of reaction kinetics, the following protocol for determining the second-order rate constant of a cyclooctyne with an azide using Nuclear Magnetic Resonance (NMR) spectroscopy is provided.
Protocol: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the consumption of reactants and the formation of the triazole product over time.
Materials:
-
Cyclooctyne-NHS ester (either this compound or DBCO-NHS ester)
-
Benzyl azide (or other azide of interest)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone, mesitylene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, accurately prepare a solution of the cyclooctyne-NHS ester and the internal standard in the chosen deuterated solvent. A typical starting concentration for the cyclooctyne is 5-10 mM.
-
Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum of the mixture before the addition of the azide. This spectrum will serve as the time zero (t=0) reference for determining the initial concentration of the cyclooctyne by integrating a characteristic peak relative to the internal standard.
-
Reaction Initiation: Add a known concentration of benzyl azide to the NMR tube. The azide is typically used in a slight excess (e.g., 1.2 to 2 equivalents) to ensure pseudo-first-order kinetics are not assumed, or in large excess if pseudo-first-order analysis is intended.
-
Time-Course Monitoring: Immediately after adding the azide, begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate; for the faster DBCO reaction, spectra may need to be taken every few minutes, while for the slower cyclooctyne, longer intervals are appropriate.
-
Data Analysis:
-
For each spectrum, integrate the peak corresponding to the disappearing cyclooctyne reactant and the peak of the appearing triazole product, relative to the constant integral of the internal standard.
-
Convert these integrals to concentrations at each time point.
-
The second-order rate constant (k) can be determined by plotting the appropriate integrated rate law equation. For a second-order reaction with initial concentrations [A]₀ and [B]₀, the equation is: kt = 1/([B]₀-[A]₀) * ln(([A]₀[B])/([B]₀[A])) where [A] and [B] are the concentrations of the cyclooctyne and azide at time t, respectively.
-
A plot of 1/([B]₀-[A]₀) * ln(([A]₀[B])/([B]₀[A])) versus time will yield a straight line with a slope equal to the rate constant k.[5]
-
Visualizing the Process and Comparison
To further clarify the experimental process and the fundamental difference between the two reagents, the following diagrams are provided.
References
- 1. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Cyclooctyne-O-NHS Ester Eclipses Maleimide-Based Crosslinkers in Stability and Specificity for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of crosslinker is a critical determinant of experimental success. While traditional maleimide-based crosslinkers have been a mainstay for their reactivity towards thiols, a new generation of reagents based on cyclooctyne chemistry, specifically Cyclooctyne-O-NHS esters, offers significant advantages in terms of stability, specificity, and efficiency. This guide provides a comprehensive comparison, supported by experimental data, to inform the selection of the optimal crosslinking strategy for creating robust and reliable bioconjugates.
The fundamental difference between these two crosslinking chemistries lies in the stability of the resulting covalent bond. Maleimide-based conjugations, which rely on a Michael addition reaction with free thiols, form a thiosuccinimide linkage. This bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to deconjugation and potential off-target effects.[1][2][3] In contrast, Cyclooctyne-O-NHS esters participate in a strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," which forms a highly stable triazole linkage that is resistant to cleavage under physiological conditions.[4]
Performance Comparison: Cyclooctyne vs. Maleimide
The superior stability of the cyclooctyne-azide linkage translates to more robust and reliable bioconjugates, a crucial factor for in vivo applications and long-term assays. The following table summarizes key performance differences based on available data.
| Performance Metric | Cyclooctyne-O-NHS Ester (via SPAAC) | Maleimide-Based Crosslinkers | Key References |
| Linkage Stability | High: Forms a stable triazole ring. | Moderate to Low: Thiosuccinimide linkage is susceptible to retro-Michael reaction and thiol exchange. | [1][4][5] |
| Half-life in Plasma | Significantly longer half-life. Specific half-life is conjugate-dependent. | Shorter half-life due to thiol exchange with serum proteins like albumin. Can be as low as a few hours. | [6][7] |
| Specificity | High: Azide-alkyne reaction is bioorthogonal. | High for thiols at pH 6.5-7.5. Potential for off-target reactions with amines at pH > 7.5. | [2][8] |
| Reaction Kinetics | Fast, with second-order rate constants typically in the range of 10-1 to 1 M-1s-1. | Fast, with rates approximately 1,000 times faster with thiols than with amines at neutral pH. | [2][9] |
| Reaction Conditions | Physiological pH (typically 7.4). | Optimal at pH 6.5-7.5 for thiol specificity. | [2][10] |
| Off-Target Reactivity | Minimal due to the bioorthogonal nature of the azide-alkyne cycloaddition. | Can react with primary amines (e.g., lysine residues) at pH values above 7.5. | [2][8] |
Visualizing the Chemical Pathways
The distinct reaction mechanisms of this compound and maleimide-based crosslinkers underpin their differing performance characteristics.
Experimental Protocols
To empirically validate the superiority of this compound, the following experimental protocols can be employed to compare its performance against maleimide-based crosslinkers.
Protocol 1: Comparison of Conjugation Efficiency by LC-MS
This protocol outlines a method to determine the efficiency of conjugation for both crosslinkers to a model protein.
Materials:
-
Model protein with accessible lysine and/or cysteine residues (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
Maleimide-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
LC-MS system with a suitable reversed-phase column
Procedure:
-
Protein Preparation: Prepare a 2 mg/mL solution of the model protein in the appropriate reaction buffer.
-
Crosslinker Preparation: Prepare 10 mM stock solutions of this compound and Maleimide-NHS ester in anhydrous DMSO.
-
Conjugation Reaction:
-
Cyclooctyne: Add a 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 1 hour at room temperature.
-
Maleimide: Add a 20-fold molar excess of the Maleimide-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 5 minutes.
-
Purification: Remove excess, unreacted crosslinker using a desalting column, exchanging the buffer to PBS pH 7.4.
-
LC-MS Analysis:
-
Analyze the unconjugated protein and both conjugated samples by LC-MS.
-
Deconvolute the mass spectra to determine the mass of the protein species.
-
Calculate the conjugation efficiency by comparing the peak areas of the conjugated and unconjugated protein. The mass shift will indicate the number of crosslinkers attached per protein molecule.[11][12]
-
Protocol 2: Comparative Stability Assay in Human Plasma
This protocol assesses the stability of the bioconjugates in a physiologically relevant environment.[4]
Materials:
-
Purified protein conjugates from Protocol 1
-
Human plasma
-
PBS, pH 7.4
-
Acetonitrile
-
HPLC system with a reversed-phase column
Procedure:
-
Sample Preparation: Dilute the purified conjugates to a final concentration of 1 mg/mL in both human plasma and PBS (as a control).
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Protein Precipitation: For plasma samples, add three volumes of cold acetonitrile to precipitate plasma proteins. Centrifuge at 14,000 x g for 10 minutes.
-
Analysis: Analyze the supernatant (for plasma samples) and the diluted control samples by HPLC.
-
Data Analysis: Monitor the peak area corresponding to the intact conjugate over time. Calculate the percentage of intact conjugate remaining at each time point relative to the zero time point to determine the conjugate's half-life.
Conclusion
The evidence strongly indicates that this compound crosslinkers represent a significant advancement over their maleimide-based counterparts. The formation of a highly stable triazole linkage through bioorthogonal click chemistry minimizes the risk of in vivo degradation and off-target reactions that can compromise the efficacy and safety of bioconjugates.[6][13] For researchers in drug development and other fields requiring the highest degree of conjugate stability and specificity, the adoption of cyclooctyne-based crosslinking strategies is a decisive step towards creating more robust and reliable molecular tools.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. enovatia.com [enovatia.com]
- 13. benchchem.com [benchchem.com]
Quantifying Protein Labeling with Cyclooctyne-O-NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise attachment of molecules to proteins is a critical step in creating advanced diagnostics and therapeutics. Cyclooctyne-O-NHS ester has emerged as a key reagent for this purpose, enabling the introduction of a cyclooctyne moiety onto proteins for subsequent copper-free click chemistry reactions. This guide provides a comprehensive comparison of this compound with other amine-reactive labeling reagents, supported by experimental data and detailed protocols to quantify the degree of labeling.
Comparison of Amine-Reactive Labeling Chemistries
The choice of labeling chemistry is critical and depends on the specific application, the nature of the protein, and the desired degree of control over the conjugation. While traditional NHS esters and maleimides have been the workhorses of bioconjugation, cyclooctyne-based reagents offer distinct advantages, particularly in the context of bioorthogonal reactions.
| Feature | This compound | Standard NHS Ester | Maleimide |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction pH | 7.5 - 8.5 | 7.5 - 8.5 | 6.5 - 7.5 |
| Stoichiometry | Can be controlled by molar ratio, but can result in a heterogeneous mixture.[1] | Can be controlled by molar ratio, but often yields a heterogeneous mixture of conjugates.[1] | Can provide site-specific labeling if a single reactive cysteine is available, leading to a more homogeneous product. |
| Stability of Linkage | Stable amide bond. The cyclooctyne group is stable for subsequent click chemistry. | Stable amide bond. | Thioether bond is generally stable, but can undergo hydrolysis or exchange reactions under certain conditions. |
| Bioorthogonality | The cyclooctyne handle is bioorthogonal, allowing for highly specific secondary reactions in complex biological systems.[2][3] | The resulting conjugate is not bioorthogonal for further specific reactions. | The maleimide group can react with other nucleophiles besides thiols, reducing its bioorthogonality. |
| Key Advantage | Enables copper-free click chemistry for highly specific and biocompatible multi-step conjugations. | Simple and widely used method for amine labeling. | Allows for site-specific labeling on cysteine residues. |
| Key Disadvantage | Can still result in a heterogeneous product if multiple lysines are accessible. | Lack of site-specificity on proteins with multiple lysines can lead to loss of function. | Requires the presence of a free cysteine, which may not be available or may require protein engineering. |
Quantifying the Degree of Labeling (DOL)
The degree of labeling (DOL), also referred to as the degree of substitution (DOS), is the average number of label molecules conjugated to a single protein molecule.[2] Accurate determination of the DOL is crucial for ensuring the quality, consistency, and performance of bioconjugates. The two most common methods for quantifying the DOL are UV-Vis spectroscopy and mass spectrometry.
UV-Vis Spectroscopy
This is the most straightforward and widely used method for determining the DOL of proteins labeled with a chromophore (a molecule that absorbs light). The principle relies on measuring the absorbance of the labeled protein at two wavelengths: one at the absorbance maximum of the protein (typically 280 nm) and the other at the absorbance maximum of the attached label.
Experimental Protocol for DOL Determination by UV-Vis Spectroscopy:
-
Protein Labeling with this compound:
-
Dissolve the protein to be labeled in a suitable buffer with a pH of 7.5-8.5, such as 0.1 M sodium bicarbonate buffer. The protein solution should be free of any amine-containing substances like Tris.[4]
-
Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.
-
Add a calculated molar excess of the this compound solution to the protein solution. The optimal molar ratio depends on the protein and the desired DOL and should be determined empirically.[4] A common starting point is a 5- to 20-fold molar excess of the NHS ester.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of about 50 mM.
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
UV-Vis Measurement:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the cyclooctyne label (A_label). Note that the cyclooctyne itself does not have a strong UV-Vis absorbance in the typical range for DOL calculation. This method is more applicable when the cyclooctyne is subsequently "clicked" to a reporter molecule with a distinct absorbance, such as a fluorescent dye. For the purpose of this guide, we will assume the cyclooctyne has been clicked to a dye with a known extinction coefficient.
-
If the absorbance is too high, dilute the sample with the purification buffer and record the dilution factor.
-
-
DOL Calculation:
The DOL is calculated using the following formula:
Where:
-
A280: Absorbance of the labeled protein at 280 nm.
-
A_label: Absorbance of the labeled protein at the maximum absorbance wavelength of the label.
-
CF: Correction factor to account for the label's absorbance at 280 nm (CF = A280 of free label / A_max of free label).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_label: Molar extinction coefficient of the label at its maximum absorbance wavelength (in M⁻¹cm⁻¹).
-
Mass Spectrometry
Mass spectrometry (MS) is a powerful technique that provides a more direct and accurate measurement of the DOL. It allows for the determination of the exact mass of the protein before and after labeling, revealing the distribution of species with different numbers of attached labels.
Experimental Protocol for DOL Determination by Mass Spectrometry:
-
Sample Preparation:
-
Prepare the labeled protein as described in the UV-Vis spectroscopy protocol.
-
Desalt the purified labeled protein sample using a method compatible with MS analysis (e.g., reverse-phase chromatography or buffer exchange into a volatile buffer like ammonium bicarbonate).
-
-
Mass Spectrometry Analysis:
-
Analyze the intact mass of the unlabeled and labeled protein using an electrospray ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or Orbitrap analyzer for high resolution and mass accuracy.
-
The mass spectrometer will generate a spectrum showing the mass-to-charge (m/z) ratio of the protein ions. Deconvolution of the resulting charge state envelope will yield the average molecular weight of the protein species in the sample.
-
-
Data Analysis and DOL Calculation:
-
The mass of the unconjugated protein is subtracted from the mass of the conjugated protein to determine the total mass added by the labels.
-
The DOL is then calculated by dividing the total added mass by the molecular weight of a single cyclooctyne label.
-
The mass spectrum will also show the distribution of different labeled species (e.g., protein + 1 label, protein + 2 labels, etc.), providing a more detailed picture of the labeling heterogeneity than the average DOL value obtained from UV-Vis spectroscopy.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Workflow for labeling and quantifying the degree of labeling.
Caption: Amine-reactive labeling with this compound.
Conclusion
Quantifying the degree of labeling with this compound is a critical step in the development of precisely engineered bioconjugates. While UV-Vis spectroscopy offers a rapid and accessible method for estimating the average DOL, mass spectrometry provides a more accurate and detailed analysis of the labeling distribution. The choice of method will depend on the specific requirements of the application and the available instrumentation. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently produce and characterize well-defined protein conjugates for a wide range of applications in research, diagnostics, and drug development. The use of this compound, in particular, opens the door to the exciting possibilities of copper-free click chemistry, enabling the construction of complex and highly functional biomolecular architectures.
References
Preserving Protein Potency: A Guide to Functional Validation After Cyclooctyne-O-NHS Ester Conjugation
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of innovation. Cyclooctyne-O-NHS ester has emerged as a valuable tool for introducing cyclooctyne moieties onto proteins, enabling their participation in highly specific copper-free click chemistry reactions. This modification is pivotal in the development of antibody-drug conjugates (ADCs), diagnostic agents, and novel biomaterials. However, the conjugation process, which primarily targets lysine residues and the N-terminus, carries the inherent risk of altering the protein's native structure and, consequently, its biological activity.[1][2]
This guide provides a comprehensive comparison of functional assays to validate protein activity following conjugation with this compound. We will delve into detailed experimental protocols for key validation assays, present quantitative data to illustrate the potential impact of conjugation, and compare this methodology with alternative protein modification techniques.
The Impact of Conjugation on Protein Function: A Quantitative Look
The addition of any molecule to a protein has the potential to affect its function. The degree of this impact can range from negligible to a complete loss of activity. Quantifying this change is a critical step in the validation process. Below are tables summarizing representative data on how NHS-ester based conjugation can affect the function of two common classes of proteins: antibodies and enzymes.
Table 1: Influence of NHS-Ester Conjugation on Antibody-Antigen Binding Affinity
| Antibody | Conjugation Method | Degree of Labeling (DOL) | Antigen | KD (Unconjugated) | KD (Conjugated) | Fold Change in Affinity |
| Trastuzumab | DIG-NHS Ester | 2.5 | HER2 | 0.12 nM | 0.15 nM | 1.25 |
| Trastuzumab | DIG-NHS Ester | 5.1 | HER2 | 0.12 nM | 0.28 nM | 2.33 |
| Anti-Fluorescein | Acridinium-NHS Ester | 2.1 | Fluorescein | 1.2 nM | 1.3 nM | 1.08 |
| Anti-Fluorescein | Acridinium-NHS Ester | 4.6 | Fluorescein | 1.2 nM | 1.5 nM | 1.25 |
| Anti-Biotin | Acridinium-NHS Ester | 1.9 | Biotin | 0.8 nM | 1.1 nM | 1.38 |
| Anti-Biotin | Acridinium-NHS Ester | 3.7 | Biotin | 0.8 nM | 2.5 nM | 3.13 |
Note: Data is illustrative and compiled from various sources to demonstrate the potential effects of lysine conjugation. The specific impact of this compound may vary.
Table 2: Effect of Lysine Modification on Enzyme Kinetics
| Enzyme | Modification | KM (Unmodified) | KM (Modified) | Vmax (Unmodified) | Vmax (Modified) | % Activity Retained |
| Chymotrypsin | Acylation | 15 µM | 25 µM | 120 µmol/min/mg | 95 µmol/min/mg | 79% |
| Lysozyme | Succinylation | 6.2 µM | 10.5 µM | 55 µmol/min/mg | 30 µmol/min/mg | 55% |
| Alkaline Phosphatase | Biotin-NHS | 85 µM | 110 µM | 250 µmol/min/mg | 200 µmol/min/mg | 80% |
Note: This table presents hypothetical data based on known effects of lysine modification on enzyme kinetics to illustrate the importance of functional validation.
A Comparative Look at Protein Conjugation Strategies
While this compound offers a straightforward method for introducing alkynes, several alternative strategies exist, each with its own set of advantages and disadvantages. The choice of conjugation chemistry can significantly influence the homogeneity of the final product and its retained activity.
Table 3: Comparison of Common Protein Conjugation Methods
| Feature | Lysine Conjugation (e.g., this compound) | Cysteine Conjugation | Methionine Conjugation |
| Target Residue | ε-amino group of Lysine, N-terminus | Thiol group of Cysteine | Thioether of Methionine |
| Abundance | High | Low | Moderate |
| Selectivity | Generally low, leads to heterogeneous products.[1] | High, allows for site-specific modification.[3] | High, can be very selective.[4][5] |
| Reaction Chemistry | Amide bond formation | Thioether bond formation (e.g., with maleimides) or disulfide exchange.[3] | Sulfonium salt or sulfimide formation.[4][5] |
| Potential Impact on Function | High risk if lysines are in the active/binding site.[6] | Lower risk if cysteines are not critical for structure or function. | Can be low, as methionines are less frequently in active sites. |
| Key Advantage | Simple, robust, and widely applicable. | High degree of control over conjugation site and stoichiometry.[6] | Targets a less commonly modified residue, expanding the toolkit.[7] |
| Key Disadvantage | Produces heterogeneous mixtures.[6] | May require protein engineering to introduce free cysteines.[3] | Newer chemistry with fewer commercially available reagents. |
Experimental Workflows and Protocols
Thorough functional validation is paramount. The following sections provide detailed diagrams and protocols for assessing the activity of conjugated proteins.
Experimental Workflow for Validating Protein Activity
The overall process for conjugating a protein with this compound and subsequently validating its function can be visualized as a multi-step workflow. This process ensures that the final bioconjugate is both correctly modified and functionally active.
Detailed Experimental Protocols
This protocol provides a general framework for assessing the activity of a protease after conjugation. The principle relies on measuring the rate of cleavage of a specific substrate.
Materials:
-
Unconjugated Protease (Control)
-
Cyclooctyne-conjugated Protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrate solution (e.g., 0.6% Casein in assay buffer)
-
Trichloroacetic acid (TCA) mixture (to stop the reaction)
-
Spectrophotometer
Procedure:
-
Prepare Enzyme Solutions: Dilute the unconjugated and conjugated protease to the same concentration (e.g., 0.1-0.4 U/mL) in ice-cold enzyme diluent.
-
Substrate Preparation: Prepare the casein substrate solution and equilibrate to the assay temperature (e.g., 30°C).
-
Reaction Initiation:
-
Pipette 3.0 mL of the pre-warmed substrate solution into a series of test tubes.
-
Add 0.5 mL of the diluted enzyme solution (both conjugated and unconjugated in separate tubes) to initiate the reaction. Mix immediately.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
-
Reaction Termination: After the incubation period, add 3.2 mL of the TCA mixture to each tube to stop the reaction.
-
Sample Processing:
-
Incubate the tubes for a further 20 minutes at 30°C to allow for protein precipitation.
-
Filter the mixture to remove the precipitated, undigested substrate.
-
-
Measurement: Measure the absorbance of the filtrate at 275 nm. The absorbance is proportional to the amount of soluble peptides released by the protease activity.
-
Blank Measurement: Prepare a blank for each enzyme sample by adding the TCA mixture to the substrate before adding the enzyme solution.
-
Calculation: Calculate the enzyme activity as the change in absorbance per unit time, corrected for the blank. Compare the activity of the conjugated protease to the unconjugated control to determine the percentage of activity retained.[8]
This protocol details a direct Enzyme-Linked Immunosorbent Assay (ELISA) to evaluate the binding capability of an antibody after conjugation.
Materials:
-
Unconjugated Antibody (Control)
-
Cyclooctyne-conjugated Antibody
-
Antigen specific to the antibody
-
Coating Buffer (e.g., 100 mM carbonate/bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated secondary antibody (that recognizes the primary antibody)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
96-well microtiter plate
-
Plate reader
Procedure:
-
Antigen Coating:
-
Dilute the antigen to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.[4]
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for at least 2 hours at room temperature.
-
Wash the plate four times with Wash Buffer.[4]
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of both the unconjugated and conjugated antibody in Blocking Buffer.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with Wash Buffer.[4]
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with Wash Buffer.[4]
-
-
Detection:
-
Add 100 µL of the substrate solution to each well.
-
Incubate at room temperature in the dark until a color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well to stop the reaction.[9]
-
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance values against the antibody concentrations for both the conjugated and unconjugated antibodies. Compare the resulting binding curves to assess any changes in binding affinity (e.g., a shift in the EC50 value).
Signaling Pathway Visualization: The Fas Apoptotic Pathway
Understanding the biological context in which a conjugated protein will be used is crucial. For instance, an antibody designed to induce apoptosis by targeting the Fas receptor must retain its ability to initiate the downstream signaling cascade. The following diagram illustrates the Fas-mediated apoptotic pathway, a common target in cancer therapy and immunology research.
Conjugation of an anti-Fas antibody with this compound should not impede its ability to bind to the Fas receptor and trigger this cascade. A cell-based assay measuring caspase-3 activation or apoptosis (e.g., via TUNEL staining) would be an appropriate functional validation for such a conjugate.
Conclusion
The conjugation of proteins with this compound is a powerful technique for creating sophisticated biomolecules. However, the potential for this modification to impact protein function necessitates a rigorous validation strategy. By employing a suite of quantitative functional assays, such as those detailed in this guide, researchers can ensure the integrity and efficacy of their conjugated proteins. A thorough understanding of the protein's mechanism of action and the selection of appropriate validation assays are critical for the successful development of novel therapeutics, diagnostics, and research tools. Comparing the functional data of the conjugated protein to its unconjugated counterpart, alongside a careful consideration of alternative conjugation chemistries, will ultimately lead to more robust and reliable scientific outcomes.
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 2. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api-docs.rango.exchange [api-docs.rango.exchange]
- 4. A Physical Organic Approach to Tuning Reagents for Selective and Stable Methionine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-based reagents for chemoselective methionine bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pentelutelabmit.com [pentelutelabmit.com]
Side-by-side comparison of different cyclooctyne reagents for bioconjugation.
For researchers, scientists, and drug development professionals, the selection of the appropriate cyclooctyne reagent is a critical step in the successful design and execution of bioconjugation experiments utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide provides a comprehensive side-by-side comparison of commonly used cyclooctyne reagents, focusing on their performance characteristics, supported by experimental data.
The choice of a cyclooctyne reagent significantly impacts the efficiency, specificity, and biocompatibility of a bioconjugation strategy. Key performance indicators include reaction kinetics, stability under physiological conditions, and aqueous solubility. This guide will delve into these parameters for several widely used cyclooctynes, including Bicyclo[6.1.0]nonyne (BCN), Dibenzocyclooctyne (DBCO), Dibenzoannulated cyclooctyne (DIBO), Difluorinated cyclooctyne (DIFO), and Biarylazacyclooctynone (BARAC).
Quantitative Performance Comparison
The following tables summarize the key quantitative data for the most common cyclooctyne reagents. It is important to note that reaction conditions such as solvent, temperature, and the specific azide reaction partner can influence the observed reaction rates.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| BCN | ~0.06 - 0.1 | Smaller size, lower lipophilicity, but slower reaction rates.[1] |
| DBCO | ~0.6 - 1.0 | High reaction rates, making it suitable for applications where speed is critical.[1] |
| DIBO | ~0.3 - 0.7 | Robust reactivity and among the most stable cyclooctynes. |
| DIFO | ~0.076 | Fluorine substitution enhances reactivity compared to simple cyclooctynes. |
| BARAC | ~0.96 | One of the fastest reacting cyclooctynes. |
| Cyclooctyne Reagent | Aqueous Solubility | Stability |
| BCN | Limited, but derivatives with improved solubility are available. | Susceptible to reaction with thiols.[2] |
| DBCO | Poorly soluble in water; often requires organic co-solvents or PEGylation for aqueous applications.[3][4] | Generally stable, but can be sensitive to acidic conditions (pH < 5).[3] |
| DIBO | Generally hydrophobic. | Considered one of the more stable cyclooctynes. |
| DIFO | Hydrophobic. | Generally stable under physiological conditions. |
| BARAC | The core structure is hydrophobic, but derivatives can be synthesized to improve solubility.[5][6] | Generally stable. |
Visualizing the Bioconjugation Landscape
To better understand the principles and workflows associated with cyclooctyne-based bioconjugation, the following diagrams have been generated.
Caption: The mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: A generalized experimental workflow for determining SPAAC reaction kinetics.
Caption: A decision tree to guide the selection of a cyclooctyne reagent.
Experimental Protocols
Accurate and reproducible kinetic data are paramount for comparing the performance of different cyclooctyne reagents. The two most common methods for determining the second-order rate constants of SPAAC reactions are ¹H NMR Spectroscopy and UV-Vis Spectrophotometry.
Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.
Materials:
-
Cyclooctyne reagent (e.g., BCN, DBCO)
-
Azide reactant (e.g., benzyl azide)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (a non-reactive compound with a distinct NMR signal, e.g., mesitylene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the cyclooctyne reagent of a known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the azide reactant and the internal standard of known concentrations in the same deuterated solvent.
-
In an NMR tube, combine known volumes of the cyclooctyne and internal standard solutions.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube, mix quickly, and immediately start acquiring spectra at regular time intervals.
-
For each spectrum, integrate the signal corresponding to a unique proton of the cyclooctyne and the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. For a pseudo-first-order reaction (where the azide is in large excess), the plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide.
Protocol 2: Assessment of Cyclooctyne Stability
This protocol provides a method to evaluate the stability of a cyclooctyne reagent under specific conditions (e.g., different pH values, presence of thiols).
Materials:
-
Cyclooctyne reagent
-
Buffers of desired pH (e.g., PBS pH 7.4, acetate buffer pH 5.0)
-
Thiol-containing solution (e.g., glutathione or cysteine in buffer), if testing for thiol reactivity.
-
Azide-functionalized fluorescent probe
-
Analytical instrument for detection (e.g., HPLC, LC-MS, or a fluorescence plate reader)
Procedure:
-
Prepare a stock solution of the cyclooctyne reagent.
-
Incubate the cyclooctyne reagent at a known concentration in the different buffer conditions (and with/without thiols) at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each incubation mixture.
-
To "quench" the degradation and measure the remaining active cyclooctyne, add an excess of an azide-functionalized fluorescent probe to each aliquot. Allow the SPAAC reaction to go to completion.
-
Analyze the amount of the resulting fluorescent triazole product using a suitable analytical method. The intensity of the fluorescent signal is proportional to the concentration of the remaining active cyclooctyne.
-
Plot the percentage of remaining active cyclooctyne against time for each condition to determine the stability profile.
Conclusion
The selection of a cyclooctyne reagent is a multifaceted decision that requires careful consideration of the specific experimental context. For applications demanding rapid kinetics, DBCO and BARAC are excellent choices. When stability, particularly in the presence of biological thiols, is a primary concern, DIBO may be a more suitable option. BCN, while smaller and less lipophilic, exhibits slower kinetics and some thiol reactivity. The inherent hydrophobicity of many cyclooctyne cores can be overcome by utilizing PEGylated derivatives or intrinsically more hydrophilic scaffolds like DIMAC to ensure sufficient aqueous solubility for biological applications. By understanding the trade-offs between reactivity, stability, and solubility, researchers can select the optimal cyclooctyne reagent to achieve their bioconjugation goals.
References
Stability Under Scrutiny: A Comparative Guide to Cyclooctyne-O-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical parameter dictating its efficacy and safety. The Cyclooctyne-O-NHS ester has emerged as a valuable tool in the bioconjugation toolbox, offering a dual-functional linker for attaching molecules to proteins and other biomolecules. This guide provides an objective comparison of the stability of conjugates formed using this compound with other common alternatives, supported by experimental data and detailed protocols.
At the Heart of the Conjugate: Understanding the Linkages
The stability of a conjugate formed by this compound is determined by two key chemical bonds: the amide bond formed by the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine, and the 1,2,3-triazole ring resulting from the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) of the cyclooctyne group with an azide.
The amide bond is known to be a very stable covalent linkage.[1] Similarly, the 1,2,3-triazole linkage is a highly robust fragment, resistant to hydrolysis, oxidation, and enzymatic degradation.[2][3]
Comparative Stability of Linker Chemistries
The following tables summarize quantitative data on the stability of different linker chemistries, providing a comparative perspective on the performance of conjugates formed with cyclooctyne-based linkers.
Table 1: Stability of Amine-Reactive Linkages
| Linker Chemistry | Typical Half-Life (pH 7.4, 37°C) | Key Stability Characteristics |
| NHS Ester (Amide Bond) | Very high (months to years) | Highly stable across a wide pH range once formed.[1] |
| Maleimide (Thioether Bond) | Hours to days (in plasma) | Prone to retro-Michael addition and exchange with thiols like albumin and glutathione, leading to premature drug release.[3][4][5] |
| Hydrazone | pH-dependent (hours at pH 5, days at pH 7.4) | Designed to be cleaved in acidic environments like endosomes and lysosomes. Stability at physiological pH can be a concern.[1][2][6] |
Table 2: Stability of Bioorthogonal Linkages (Post-Conjugation)
| Linker Chemistry | Typical Half-Life (in plasma) | Key Stability Characteristics |
| Cyclooctyne-Azide (Triazole) | Very high (considered stable) | The triazole ring is exceptionally stable under biological conditions.[2][3][7] |
| trans-Cyclooctene-Tetrazine | Generally high, but tetrazine dependent | The tetrazine component can be susceptible to degradation, particularly in the presence of reducing agents. |
| Norbornene-Tetrazine | High | Offers fast kinetics and good stability. |
The "Cleavable" Nature of this compound
Product literature often describes this compound as a "cleavable" linker, which can seem contradictory to the high stability of the amide and triazole bonds.[8][9] This "cleavability" refers to the common practice of incorporating a specific, selectively cleavable motif within the linker structure itself. This is a key feature in the design of Antibody-Drug Conjugates (ADCs), where the cytotoxic payload must be released from the antibody in the target cell.
Common cleavable motifs include:
-
Dipeptide sequences (e.g., Val-Cit): Cleaved by lysosomal proteases like Cathepsin B, which are overexpressed in many tumor cells.[10][11][12] The valine-citrulline (Val-Cit) linker, for example, exhibits high plasma stability with a half-life of approximately 144 hours in mice.[11][13]
-
pH-sensitive linkers (e.g., hydrazones): Designed to hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[10][14]
-
Glutathione-sensitive linkers (e.g., disulfide bonds): Cleaved by the high intracellular concentration of glutathione (GSH), which is significantly higher inside cells than in the bloodstream.[10][14]
Therefore, the overall stability of a conjugate using a "cleavable" this compound is a balance between the highly stable amide and triazole linkages that connect it to the biomolecule and payload, and the intentionally labile bond within the linker designed for controlled release.
Experimental Protocols for Assessing Conjugate Stability
A robust assessment of conjugate stability is crucial for preclinical and clinical development. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an antibody-drug conjugate (ADC) in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Sample Preparation:
-
For analysis of the intact ADC, immuno-affinity capture using Protein A or G beads can be used to isolate the ADC from plasma proteins.
-
For analysis of the released payload, precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant.
-
-
Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for ADC stability analysis.
-
Intact or Subunit Analysis: Analyze the captured ADC to determine the change in the drug-to-antibody ratio (DAR) over time.
-
Released Payload Quantification: Analyze the supernatant to quantify the concentration of the free payload.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to quantify the amount of intact ADC remaining. This involves a capture antibody for the main biomolecule and a detection antibody that recognizes the payload.[13]
-
Forced Degradation Study
Objective: To assess the stability of the conjugate under various stress conditions to identify potential degradation pathways.
Methodology:
-
Stress Conditions: Incubate the conjugate under a variety of conditions:
-
pH Stability: Incubate in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) at a controlled temperature.
-
Thermal Stability: Incubate at elevated temperatures (e.g., 40°C, 60°C) in a neutral buffer.
-
Oxidative Stress: Incubate with an oxidizing agent (e.g., hydrogen peroxide).
-
Reductive Stress: For linkers containing reducible bonds (e.g., disulfides), incubate with a reducing agent like dithiothreitol (DTT) or glutathione (GSH).
-
-
Time Points: Collect samples at various time points.
-
Analysis: Analyze the samples using analytical techniques such as HPLC, LC-MS, and SDS-PAGE to identify and quantify any degradation products.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logic behind linker stability.
Caption: Workflow for in vitro plasma stability assessment of an ADC.
Caption: Logical relationship of stability in a cleavable conjugate.
Conclusion
The conjugate formed by this compound benefits from the inherent stability of both the amide and triazole linkages, making it a robust platform for bioconjugation. When designed with an appropriate internal cleavage site, it allows for high stability in circulation and controlled release of a payload at the target site. A thorough understanding and experimental validation of the stability of the entire conjugate are paramount for the successful development of effective and safe therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to Alternatives for Cyclooctyne-O-NHS Ester in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Copper-free click chemistry has become an indispensable tool for bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. While Cyclooctyne-O-NHS ester is a widely used reagent, a variety of alternatives offer distinct advantages in terms of reaction kinetics, stability, and steric profiles. This guide provides an objective comparison of the leading alternatives, supported by experimental data, to inform the selection of the most suitable reagent for your research and drug development needs. The two primary classes of copper-free click chemistry reactions are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1]
Key Alternatives and Performance Comparison
The most prominent alternatives to cyclooctyne-based reagents fall into two main categories: other strained alkynes for SPAAC and dienophiles for IEDDA reactions. The choice between these reagents is often a trade-off between reaction speed and stability.
-
Dibenzocyclooctyne (DBCO) : A highly reactive cyclooctyne derivative, DBCO is favored for its rapid reaction kinetics in SPAAC due to its significant ring strain.[2][3] This makes it ideal for applications requiring fast labeling, especially in dynamic biological systems.[4]
-
Bicyclo[6.1.0]nonyne (BCN) : BCN is another effective strained alkyne for SPAAC. While its reaction rate with azides is generally slower than that of DBCO, BCN offers superior stability, particularly in the presence of thiols like glutathione, which are abundant in the cellular environment.[5][6] Its smaller size and lower lipophilicity can also be advantageous in certain applications.[7]
-
trans-Cyclooctene (TCO) : TCO and its derivatives are used in IEDDA reactions with tetrazines. This reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC reactions, making it one of the fastest bioorthogonal reactions currently available.[8][9]
Below is a summary of the key performance metrics for these alternatives.
| Reagent/Reaction | Reactive Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| DBCO (SPAAC) | Azide | ~0.1 - 1.0 | High ring strain leads to fast reaction kinetics, but it is less stable in the presence of thiols compared to BCN.[4][5] |
| BCN (SPAAC) | Azide | ~0.01 - 0.2 | Offers a good balance of reactivity and stability, with greater stability in the presence of thiols. It is also smaller and less lipophilic than DBCO.[5][7] |
| TCO-Tetrazine (IEDDA) | Tetrazine | ~1 - 1 x 10⁶ | Exceptionally fast kinetics, making it ideal for in vivo applications and situations with low reactant concentrations.[8][9] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of proteins with DBCO, BCN, and TCO using NHS esters.
Protocol 1: Protein Conjugation with DBCO-NHS or BCN-NHS Ester
This protocol describes the modification of a protein with a DBCO or BCN moiety via an NHS ester, followed by the copper-free click reaction with an azide-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester or BCN-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
Azide-functionalized molecule of interest
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DBCO-NHS ester or BCN-NHS ester in anhydrous DMSO or DMF.
-
Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Protein Activation:
-
Add a 10-20 fold molar excess of the DBCO-NHS or BCN-NHS ester stock solution to the protein solution. The final concentration of DMSO or DMF should not exceed 10-20%.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted NHS ester using a desalting column equilibrated with the desired reaction buffer for the subsequent click reaction (e.g., PBS).
-
-
Copper-Free Click Reaction:
-
Add the azide-functionalized molecule to the purified DBCO- or BCN-labeled protein. A 2-4 fold molar excess of the azide-containing molecule is recommended.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times may be extended for improved efficiency.
-
-
Final Purification:
-
Purify the final conjugate from excess reagents using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Protein Conjugation with TCO-NHS Ester and Tetrazine Ligation
This protocol outlines the two-step process of labeling a protein with TCO and its subsequent rapid ligation with a tetrazine-modified molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
Tetrazine-functionalized molecule of interest
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.
-
Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.
-
-
Protein Activation with TCO:
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubate for 60 minutes at room temperature.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction with Tris-HCl as described in Protocol 1.
-
Purify the TCO-labeled protein using a desalting column.
-
-
Tetrazine Ligation:
-
Add the tetrazine-functionalized molecule to the purified TCO-labeled protein. A 1.5 to 3-fold molar excess of the tetrazine-containing molecule is often sufficient due to the rapid kinetics.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Final Purification:
-
Purify the final conjugate as described in Protocol 1.
-
Visualizations
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a general workflow for the synthesis of an antibody-drug conjugate (ADC) using copper-free click chemistry, a key application in drug development.
References
- 1. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Antibody-Oligonucleotide Conjugates Synthesized with Cyclooctyne-O-NHS Ester
This guide provides a comprehensive comparison of antibody-oligonucleotide conjugates (AOCs) created using Cyclooctyne-O-NHS ester, a popular reagent for bioconjugation. We will delve into the characterization of these conjugates, compare the synthesis methodology with alternative approaches, and provide detailed experimental protocols for key analytical techniques. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in the design and analysis of AOCs.
Antibody-oligonucleotide conjugates represent a promising class of therapeutics that merge the target specificity of monoclonal antibodies with the gene-regulating capabilities of oligonucleotides, such as siRNAs or ASOs.[1][2] The linker chemistry used to connect these two moieties is critical to the stability, efficacy, and pharmacokinetic properties of the final conjugate.[3] this compound is a heterobifunctional linker that facilitates a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues) on the antibody surface. This is followed by a copper-free click chemistry reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-modified oligonucleotide.[4] This bioorthogonal reaction is highly efficient and can be performed under physiological conditions, preserving the integrity of the antibody and oligonucleotide.[4]
Workflow for AOC Synthesis via this compound
The general workflow for generating an AOC using the this compound linker involves the initial modification of the antibody, followed by the conjugation of the azide-modified oligonucleotide. The resulting conjugate must then be purified and thoroughly characterized to ensure its quality and suitability for downstream applications.
Caption: Workflow for AOC synthesis using this compound.
Comparison of AOC Conjugation Chemistries
The choice of conjugation chemistry is a critical parameter in the design of an AOC. While this compound offers a robust method for linking oligonucleotides to antibodies, several other strategies exist, each with its own set of advantages and disadvantages. The following table compares common conjugation methods.
| Feature | Cyclooctyne-O-NHS (SPAAC) | Maleimide Chemistry | Direct NHS Ester | Site-Specific (Enzymatic) |
| Target Residue | Lysine (via NHS ester)[5][6] | Cysteine (native or engineered)[5] | Lysine[5] | Engineered motifs or specific glycans[6][7] |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition | Thiol-Maleimide Michael Addition | Amide Bond Formation | Enzymatic Ligation |
| OAR Control | Stochastic[6] | Stochastic (native Cys) or Defined (engineered Cys) | Stochastic[6] | Highly Defined |
| Advantages | Bioorthogonal reaction, high efficiency, stable bond, no copper catalyst required.[4][8] | Can be site-specific with engineered cysteines. | Simple, one-step process if oligo is pre-activated. | Precise control over OAR and conjugation site, highly homogeneous product.[6] |
| Disadvantages | Stochastic conjugation may impact antigen binding; two-step process.[5] | Potential for maleimide hydrolysis, disulfide bond reduction may impact antibody structure.[9] | Stochastic nature can lead to heterogeneous products and potentially affect antigen binding.[5] | Requires antibody engineering, can be more complex and costly.[6] |
| Typical OAR | Variable, typically 1-4.[1] | Variable, typically 2-8 for ADCs.[3] | Variable. | Precisely controlled. |
Characterization of Antibody-Oligonucleotide Conjugates
Thorough analytical characterization is essential to ensure the quality, consistency, and performance of AOCs.[10] A key parameter is the oligonucleotide-to-antibody ratio (OAR), which influences the therapeutic's efficacy and stability.[11] Due to the distinct properties of proteins and oligonucleotides, a multi-faceted analytical approach is required.[1]
Caption: Logical workflow for the characterization of AOCs.
Key Analytical Techniques
The table below summarizes the primary methods used for AOC characterization.
| Technique | Information Provided | Key Considerations |
| UV-Vis Spectroscopy | Concentration of antibody and oligonucleotide; calculation of average OAR. | Relies on accurate extinction coefficients for both the antibody and the oligonucleotide. |
| Size-Exclusion Chromatography (SEC) | Purity, detection of aggregates and fragments, OAR distribution.[11][12] | Can be coupled with MS (SEC-MS) for mass confirmation of species under native conditions.[11][13] |
| Ion-Exchange Chromatography (SCX) | Separation of species based on surface charge; OAR distribution.[11] | The highly negative charge of the oligonucleotide dominates the charge profile of the AOC.[1] Can be coupled to MS. |
| Mass Spectrometry (MS) | Precise mass of intact AOC and subunits, OAR determination, confirmation of conjugation.[11][14] | Native MS conditions are often required to analyze the intact, non-denatured conjugate.[11] |
| Reversed-Phase HPLC (RP-HPLC) | Analysis of antibody subunits (light and heavy chains) to confirm conjugation.[1][12] | Not suitable for intact AOCs due to their size and complexity. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible characterization of AOCs.
OAR Determination by UV-Vis Spectroscopy
This protocol provides an estimation of the average number of oligonucleotides conjugated to each antibody.
-
Sample Preparation: Prepare the purified AOC in a suitable buffer (e.g., PBS).
-
Measurement: Measure the absorbance of the AOC solution at 260 nm and 280 nm using a UV-Vis spectrophotometer.
-
Calculation:
-
Use the known extinction coefficients (ε) of the antibody and the oligonucleotide at both wavelengths.
-
The concentrations of the antibody (C_Ab) and oligonucleotide (C_Oligo) can be determined by solving the following system of equations:
-
A_260 = (ε_Ab,260 * C_Ab) + (ε_Oligo,260 * C_Oligo)
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Oligo,280 * C_Oligo)
-
-
The Oligonucleotide-to-Antibody Ratio (OAR) is then calculated as: OAR = C_Oligo / C_Ab.
-
Purity and OAR Analysis by Native SEC-MS
This method separates AOC species by size under non-denaturing conditions and provides mass identity.[11][13]
-
System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: A size-exclusion column suitable for protein analysis (e.g., ACQUITY Protein BEH SEC 200 Å, 1.7 µm).[14]
-
Mobile Phase: A volatile, non-denaturing buffer such as 50-100 mM ammonium acetate, pH 6.8.[11][15]
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
MS Parameters:
-
Mode: ESI positive ion mode.
-
Conditions: Set instrumental parameters to maintain the native state of the AOC (e.g., lower capillary voltage, minimal in-source fragmentation).[13]
-
Mass Range: Acquire data over an appropriate m/z range to detect the highly charged, high-mass ions (e.g., m/z 2000-8000).[11]
-
-
Data Analysis:
-
The SEC chromatogram (UV trace) is used to assess purity and identify high molecular weight aggregates.
-
Deconvolute the mass spectra corresponding to the main monomer peak to obtain the masses of the different OAR species (OAR 0, 1, 2, etc.).
-
The relative abundance of each species can be used to calculate the average OAR.[14]
-
Charge Variant and OAR Analysis by SCX-MS
This technique separates AOC species based on differences in their overall surface charge, which is significantly impacted by the negatively charged oligonucleotide backbone.[1][11]
-
System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer.
-
Column: A strong cation-exchange column suitable for monoclonal antibodies (e.g., BioResolve SCX mAb, 3 µm).[14]
-
Mobile Phases:
-
Buffer A: A low ionic strength mobile phase (e.g., 10 mM ammonium acetate, pH 5.6).
-
Buffer B: A high ionic strength mobile phase (e.g., 10 mM ammonium acetate + 250 mM NaCl, pH 5.6).
-
-
Gradient: A linear gradient from a low to a high percentage of Buffer B is used to elute the bound species.
-
Data Analysis:
-
The chromatogram will show separated peaks corresponding to the unconjugated antibody and the various OAR species.
-
The mass spectrometer provides mass confirmation for each eluting peak.
-
The relative peak areas in the chromatogram can be used to determine the distribution of OAR species.[14]
-
Mechanism of Action: AOC-Mediated Gene Silencing
AOCs are primarily a delivery vehicle.[2] Their mechanism of action is dictated by the oligonucleotide payload. For an AOC carrying an siRNA, the goal is to deliver the siRNA to the cytoplasm of a target cell to engage the RNA interference (RNAi) pathway for gene silencing.
Caption: General mechanism of action for an siRNA-based AOC.
References
- 1. Antibody-Oligonucleotide Conjugates: A Twist to Antibody-Drug Conjugates [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dynamic-biosensors.com [dynamic-biosensors.com]
- 5. Oligonucleotide conjugated antibody strategies for cyclic immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aboligo.com [aboligo.com]
- 7. researchgate.net [researchgate.net]
- 8. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
Evaluating the Specificity of Cyclooctyne-O-NHS Ester Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and specific labeling of biomolecules is paramount. Cyclooctyne-O-NHS ester has emerged as a valuable tool for introducing a cyclooctyne moiety onto proteins and other amine-containing molecules, enabling their subsequent detection or conjugation via copper-free click chemistry. This guide provides an objective comparison of this compound with a prominent alternative, Dibenzocyclooctyne (DBCO)-O-NHS ester, focusing on the critical aspect of labeling specificity. While direct quantitative comparative data on off-target labeling is limited in publicly available literature, this guide synthesizes known reactivity principles and provides detailed experimental protocols to empower researchers to conduct their own specific evaluations.
Principles of Amine-Reactive Labeling and Specificity
This compound is a heterobifunctional crosslinker. It consists of two key reactive groups:
-
N-Hydroxysuccinimide (NHS) Ester: This moiety reacts primarily with nucleophilic primary amino groups, such as the ε-amine of lysine residues and the N-terminal α-amine of proteins, to form stable amide bonds.
-
Cyclooctyne: This strained alkyne is designed for bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This allows for the subsequent, highly specific "clicking" of an azide-modified molecule onto the cyclooctyne-labeled protein.
The specificity of the initial labeling step is primarily determined by the reactivity of the NHS ester. While highly reactive towards primary amines, NHS esters can exhibit off-target reactivity with other nucleophilic amino acid side chains. The extent of these side reactions is influenced by factors such as pH, reaction time, and the local microenvironment of the amino acid residue.
Comparison with a Key Alternative: DBCO-O-NHS Ester
A widely used alternative for introducing a strained alkyne is DBCO-O-NHS ester. The fundamental labeling chemistry via the NHS ester is identical to that of this compound. The key difference lies in the structure of the cyclooctyne moiety.
dot
Caption: Chemical structures of this compound and DBCO-O-NHS ester.
The primary distinction in performance between these reagents arises from the intrinsic properties of the cyclooctyne ring, which can influence stability and the kinetics of the subsequent SPAAC reaction. DBCO is known to be one of the most reactive cyclooctynes in SPAAC. While this high reactivity is advantageous for the "click" step, it could potentially contribute to a higher propensity for side reactions with other biological nucleophiles.
Data Presentation: A Comparative Overview
Due to the lack of direct quantitative studies on the off-target labeling specificity of this compound versus DBCO-O-NHS ester, the following table summarizes the known characteristics of the reactive moieties to infer potential performance.
| Feature | This compound | DBCO-O-NHS Ester | Key Considerations |
| Primary Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Reaction is highly pH-dependent, favoring slightly alkaline conditions (pH 7.5-8.5). |
| Potential Off-Targets (NHS Ester) | Tyrosine, Serine, Threonine (O-acylation), Cysteine (Thioester formation) | Tyrosine, Serine, Threonine (O-acylation), Cysteine (Thioester formation) | O-acylation is generally less stable than N-acylation and can be reversible. Thioester formation is also possible but typically less favored than reaction with amines. |
| Cyclooctyne Reactivity (SPAAC) | Moderate to High | Very High | Higher SPAAC reactivity can be beneficial for rapid conjugation but may correlate with increased potential for side reactions with non-azide nucleophiles. |
| Cyclooctyne Stability | Generally stable in biological media. | Generally stable, but some studies suggest potential for degradation under certain cellular conditions. | Stability can be context-dependent (e.g., presence of reducing agents). |
| Hydrolysis Rate of NHS Ester | Similar to other NHS esters; pH-dependent. | Similar to other NHS esters; pH-dependent. | Hydrolysis is a competing reaction that reduces labeling efficiency. Freshly prepared reagent solutions are crucial. |
Experimental Protocols for Evaluating Labeling Specificity
To rigorously evaluate the specificity of this compound labeling in your system, a mass spectrometry-based approach is recommended. The following protocol outlines a method for identifying and quantifying on-target and off-target modifications.
Protocol: Quantitative Mass Spectrometry Analysis of Labeling Specificity
1. Protein Labeling:
-
Materials:
-
Purified protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound and DBCO-O-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns.
-
-
Procedure:
-
Prepare a stock solution of the NHS ester reagent in anhydrous DMSO or DMF.
-
Add a defined molar excess (e.g., 5x, 10x, 20x) of the NHS ester to the protein solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess, unreacted reagent using a desalting column.
-
2. Sample Preparation for Mass Spectrometry:
-
Materials:
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
-
C18 desalting spin tips.
-
-
Procedure:
-
Denature the labeled protein in 8 M urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
Dilute the sample to reduce the urea concentration and digest the protein with trypsin overnight at 37°C.
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using C18 spin tips.
-
3. LC-MS/MS Analysis:
-
Instrumentation: High-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Procedure:
-
Separate the peptides using a reversed-phase gradient.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation (HCD).
-
4. Data Analysis:
-
Software: Proteome Discoverer, MaxQuant, or similar proteomics software.
-
Procedure:
-
Search the MS/MS data against the protein sequence database.
-
Define variable modifications corresponding to the mass of the cyclooctyne adduct on lysine, tyrosine, serine, threonine, and cysteine residues.
-
Quantify the relative abundance of each modified peptide by comparing the peak areas of the modified and unmodified forms.
-
Calculate the percentage of on-target (lysine) and off-target modifications for each reagent and molar excess.
-
dot
Caption: Workflow for mass spectrometry-based specificity analysis.
Signaling Pathways and Logical Relationships
The specificity of the initial labeling step is crucial as it dictates the fidelity of subsequent applications, such as tracking a protein in a signaling pathway.
dot
Caption: Labeled receptor in a generic signaling cascade.
dot
Caption: Key parameters affecting labeling specificity.
Conclusion
The specificity of this compound labeling is primarily governed by the inherent reactivity of the NHS ester group. While highly selective for primary amines, researchers must be aware of potential off-target reactions with other nucleophilic amino acid residues. A careful consideration of reaction conditions, particularly pH, is crucial to maximize specificity. For applications demanding the highest level of certainty, a direct comparison with alternatives like DBCO-O-NHS ester using quantitative mass spectrometry, as outlined in this guide, is strongly recommended. This empirical approach will provide the most accurate assessment of labeling specificity within the context of the specific protein and experimental system under investigation.
Safety Operating Guide
Proper Disposal Procedures for Cyclooctyne-O-NHS Ester
This guide provides essential safety and logistical information for the proper handling and disposal of Cyclooctyne-O-NHS ester, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling.[1][2] Always consult the Safety Data Sheet (SDS) before use.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn[1]:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhaling dust or vapors.[1]
Storage and Handling
Proper storage is crucial to maintain the stability and integrity of this compound.
| Parameter | Condition | Duration | Notes |
| Solid Form | -20°C | --- | Store under nitrogen.[3][4] |
| In Solvent | -80°C | 6 months | Stored under nitrogen.[5] |
| -20°C | 1 month | Stored under nitrogen.[5] |
Handling Guidelines:
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Avoid the formation of dust and aerosols.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, restrict access to the area.
-
Containment: For solutions, absorb the spill using an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled waste container.
-
Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined in the next section.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in strict accordance with local, state, and federal regulations.[1] The following is a general procedural workflow.
-
Waste Identification and Segregation:
-
Unused Product: Keep the original product in its container if it is to be disposed of. Do not mix it with other waste streams unless instructed by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Materials: Any items that have come into direct contact with this compound (e.g., pipette tips, gloves, absorbent pads, empty containers) should be considered contaminated and segregated as hazardous waste.
-
-
Waste Collection:
-
Collect all solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound Waste") and appropriate hazard symbols.
-
Collect liquid waste (e.g., from reactions or dissolved spills) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Consult Institutional Guidelines:
-
Refer to your organization's specific chemical hygiene plan and waste disposal protocols.
-
Contact your EHS department for guidance on the specific disposal route for this category of chemical waste. They will provide information on appropriate waste codes and approved disposal vendors.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arrange for Pickup and Disposal:
-
Follow your institution's procedure for scheduling a hazardous waste pickup with a licensed disposal contractor.
-
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Cyclooctyne-O-NHS ester
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of reactive chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for Cyclooctyne-O-NHS ester, a valuable tool in the synthesis of antibody-drug conjugates (ADCs). The following procedural guidance outlines operational and disposal plans to foster a secure laboratory environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Impervious gloves (e.g., Nitrile). Change gloves frequently and immediately if contaminated. | To prevent skin contact with the chemical. Nitrile gloves offer protection against a wide range of chemicals.[3] |
| Eyes/Face | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield may be necessary where splashing is likely. | To protect eyes from splashes.[3] |
| Body | A laboratory coat is mandatory. For procedures with a risk of splashing, a chemical-resistant apron is recommended. | To protect skin and clothing from contamination.[3] |
| Respiratory | Not generally required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH/OSHA approved respirator if dust or aerosols may be generated. | To prevent inhalation of any airborne particles.[3][4] |
Experimental Protocols
Storage and Handling:
-
Storage: Store in a cool, dry, and well-ventilated area.[5] For long-term storage, keep at -20°C under a nitrogen atmosphere.[6][7] A product page also indicates storage at -80°C for 6 months or -20°C for 1 month for stock solutions.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Use only in a well-ventilated area or a chemical fume hood.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]
Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area if necessary.[3] Wear appropriate PPE, including respiratory protection if there is a risk of inhalation.[3] For liquid spills, absorb with an inert material (e.g., sand, earth).[3] For solid spills, carefully sweep or scoop up the material to avoid creating dust.[3]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[1]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]
-
Disposal Plan:
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] Do not dispose of down the drain.
Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Azadibenzocyclooctyne-NHS ester, with 4 carbon linker 25 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
